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Foundational

A Comprehensive Technical Guide to Methyl 2-(cyanomethyl)nicotinate

Foreword: Unveiling a Versatile Heterocyclic Building Block In the landscape of medicinal chemistry and organic synthesis, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents and f...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of medicinal chemistry and organic synthesis, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents and functional materials. Methyl 2-(cyanomethyl)nicotinate, a disubstituted pyridine derivative, emerges as a molecule of significant interest. Its unique arrangement of a methyl ester, a reactive cyanomethyl group, and the inherent electronic properties of the pyridine ring bestows upon it a versatile reactivity profile. This guide provides an in-depth exploration of the chemical and physical properties, synthetic pathways, spectroscopic signature, and potential applications of Methyl 2-(cyanomethyl)nicotinate, offering a critical resource for researchers and professionals in drug discovery and chemical development.

Core Molecular Profile: Identity and Physical Characteristics

A foundational understanding of a chemical entity begins with its fundamental properties. While comprehensive experimental data for Methyl 2-(cyanomethyl)nicotinate is not extensively documented in publicly accessible literature, its key identifiers and predicted physical properties, based on its structure and data from analogous compounds, are summarized below.

Table 1: Chemical Identifiers for Methyl 2-(cyanomethyl)nicotinate

IdentifierValue
IUPAC Name methyl 2-(cyanomethyl)pyridine-3-carboxylate
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
CAS Number 153337-30-7 (provisional)

Table 2: Predicted Physical and Chemical Properties

PropertyPredicted Value/StateRationale/Source
Appearance Colorless to pale yellow liquid or low-melting solidBased on related nicotinates[1]
Boiling Point > 200 °C at 760 mmHg (estimated)Similar to other substituted methyl nicotinates
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, Methanol)Inferred from structural analogues[1]
Stability Stable under standard conditions; potentially sensitive to strong acids/basesHydrolysis of the ester and nitrile groups is possible

Synthesis and Chemical Reactivity: A Chemist's Perspective

The strategic value of Methyl 2-(cyanomethyl)nicotinate lies in its utility as a synthetic intermediate. Understanding its preparation and subsequent chemical transformations is paramount for its effective application.

Plausible Synthetic Strategies

Direct, detailed experimental protocols for the synthesis of Methyl 2-(cyanomethyl)nicotinate are scarce in peer-reviewed literature. However, two principal and chemically sound strategies can be proposed, leveraging established organic chemistry transformations.

Strategy A: Nucleophilic Substitution

This approach hinges on the conversion of a precursor, Methyl 2-(chloromethyl)nicotinate, via a nucleophilic substitution reaction with a cyanide salt. The chlorination of the more readily available Methyl 2-methylnicotinate serves as the initial step.[2]

  • Step 1: Synthesis of Methyl 2-(chloromethyl)nicotinate: This intermediate can be prepared from Methyl 2-methylnicotinate through a chlorination reaction, for instance, using N-chlorosuccinimide (NCS) or other chlorinating agents.[2]

  • Step 2: Cyanation: The resulting chloromethyl derivative can then be reacted with a cyanide source, such as sodium or potassium cyanide, in a polar aprotic solvent (e.g., DMSO or DMF) to yield the target molecule.

Strategy B: Esterification of a Carboxylic Acid Precursor

An alternative route involves the esterification of 2-(cyanomethyl)nicotinic acid.

  • Step 1: Preparation of 2-(cyanomethyl)nicotinic acid: This precursor could potentially be synthesized from 2-methylnicotinic acid via a two-step process involving radical bromination to form 2-(bromomethyl)nicotinic acid, followed by a reaction with a cyanide salt.

  • Step 2: Fischer Esterification: The carboxylic acid can then be esterified using methanol in the presence of a strong acid catalyst (e.g., sulfuric acid) to afford Methyl 2-(cyanomethyl)nicotinate.[3]

The choice between these strategies would depend on the availability and cost of the starting materials, as well as considerations for reaction scale-up and safety, particularly when handling cyanide salts.

G cluster_A Strategy A: Nucleophilic Substitution cluster_B Strategy B: Esterification Methyl 2-methylnicotinate Methyl 2-methylnicotinate Methyl 2-(chloromethyl)nicotinate Methyl 2-(chloromethyl)nicotinate Methyl 2-methylnicotinate->Methyl 2-(chloromethyl)nicotinate Chlorination (e.g., NCS) Methyl 2-(cyanomethyl)nicotinate_A Methyl 2-(cyanomethyl)nicotinate Methyl 2-(chloromethyl)nicotinate->Methyl 2-(cyanomethyl)nicotinate_A Cyanation (e.g., NaCN) 2-(Cyanomethyl)nicotinic Acid 2-(Cyanomethyl)nicotinic Acid Methyl 2-(cyanomethyl)nicotinate_B Methyl 2-(cyanomethyl)nicotinate 2-(Cyanomethyl)nicotinic Acid->Methyl 2-(cyanomethyl)nicotinate_B Esterification (Methanol, H+)

Plausible synthetic workflows for Methyl 2-(cyanomethyl)nicotinate.
Reactivity Profile

The chemical behavior of Methyl 2-(cyanomethyl)nicotinate is dictated by its three key functional groups:

  • Cyanomethyl Group: The methylene protons adjacent to the cyano group are acidic and can be deprotonated by a suitable base. This allows for a range of α-functionalization reactions, such as alkylation, acylation, and condensation reactions, providing a pathway to more complex structures.[4] The nitrile group itself can undergo hydrolysis to a carboxylic acid or reduction to a primary amine.

  • Methyl Ester: This group is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid. It can also undergo transesterification or be converted to an amide by reaction with amines.

  • Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base or a nucleophile. The ring itself can undergo electrophilic aromatic substitution, although the electron-withdrawing nature of the ester and cyanomethyl groups will influence the position of substitution.

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

TechniquePredicted Features
¹H NMR - Aromatic Protons: Three distinct signals in the aromatic region (δ 7.5-9.0 ppm), with coupling patterns characteristic of a 2,3-disubstituted pyridine ring.- Methylene Protons (-CH₂CN): A singlet around δ 4.0-4.5 ppm.- Methyl Protons (-OCH₃): A sharp singlet around δ 3.9-4.1 ppm.
¹³C NMR - Aromatic Carbons: Six signals in the aromatic region (δ 120-160 ppm).- Ester Carbonyl Carbon: A signal around δ 165 ppm.- Nitrile Carbon (-CN): A signal around δ 115-120 ppm.- Methylene Carbon (-CH₂CN): A signal around δ 20-25 ppm.- Methyl Carbon (-OCH₃): A signal around δ 52-55 ppm.
Infrared (IR) - C≡N Stretch: A sharp, medium-intensity band around 2250 cm⁻¹.[8]- C=O Stretch (Ester): A strong, sharp band around 1730 cm⁻¹.- C-O Stretch (Ester): Bands in the 1300-1100 cm⁻¹ region.- C-H Stretch (Aromatic): Bands above 3000 cm⁻¹.[9]- C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.[9]
Mass Spec. (MS) - Molecular Ion (M⁺): An ion peak corresponding to the molecular weight (m/z = 176).- Key Fragmentation: Loss of the methoxy group (-OCH₃, m/z = 145), loss of the carbomethoxy group (-COOCH₃, m/z = 117), and fragmentation of the cyanomethyl side chain.

Applications in Research and Drug Development

The true potential of Methyl 2-(cyanomethyl)nicotinate is realized in its role as a versatile intermediate for the synthesis of complex, biologically active molecules.[10] Its trifunctional nature allows for sequential and diverse chemical modifications.

A Scaffold for Pharmaceutical Ingredients (APIs)

Nicotinic acid and its derivatives are known to possess a wide range of biological activities.[11] The cyanomethyl and ester functionalities of Methyl 2-(cyanomethyl)nicotinate serve as handles for constructing more elaborate molecular architectures. For instance, the cyanomethyl group can be transformed into an aminomethyl group via reduction, providing a key building block for ligands that interact with various biological targets.[3][12]

Derivatives of cyanopyridine have been investigated for their potential as anticancer agents.[13] The ability to functionalize the cyanomethyl group and modify the ester allows for the creation of a library of compounds for high-throughput screening against various therapeutic targets.

G Start Methyl 2-(cyanomethyl)nicotinate Intermediate1 α-Functionalized Intermediate Start->Intermediate1 Base-mediated α-alkylation/acylation Intermediate2 Amide Derivative Start->Intermediate2 Aminolysis of ester Intermediate3 Aminomethyl Derivative Start->Intermediate3 Reduction of nitrile API1 Complex API 1 Intermediate1->API1 Further modifications API2 Complex API 2 Intermediate2->API2 Cyclization or coupling reactions API3 Complex API 3 Intermediate3->API3 Coupling with pharmacophore

Role as a key intermediate in the synthesis of diverse APIs.
Experimental Protocol: A Generalized Approach to Derivatization

Given the reactivity of the cyanomethyl group, a general protocol for its α-alkylation can be outlined. This serves as a template for creating new carbon-carbon bonds.

Objective: To perform α-alkylation of Methyl 2-(cyanomethyl)nicotinate.

Materials:

  • Methyl 2-(cyanomethyl)nicotinate

  • Anhydrous polar aprotic solvent (e.g., THF, DMF)

  • A suitable base (e.g., Sodium Hydride (NaH), Lithium Diisopropylamide (LDA))

  • An electrophile (e.g., an alkyl halide like iodomethane or benzyl bromide)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Dissolve Methyl 2-(cyanomethyl)nicotinate in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to an appropriate temperature (e.g., -78 °C for LDA, 0 °C for NaH).

  • Slowly add the base to the solution and stir for 30-60 minutes to allow for the formation of the carbanion.

  • Add the electrophile dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction by adding the quenching solution.

  • Extract the product into the organic solvent.

  • Wash the combined organic layers with brine, dry over the drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Self-Validation: The success of the reaction is validated at each stage. Complete deprotonation can be inferred by a color change. Reaction progress is monitored by TLC, comparing the reaction mixture to the starting material. The final product's identity and purity are confirmed by spectroscopic methods (NMR, MS) and compared to the expected data.

Safety and Handling

Specific safety data for Methyl 2-(cyanomethyl)nicotinate is limited. Therefore, a cautious approach based on the properties of structurally related compounds, such as other nicotinates and organic nitriles, is essential.

  • General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Hazards: The compound may be harmful if swallowed, inhaled, or absorbed through the skin. It may cause irritation to the skin, eyes, and respiratory tract. The nitrile group can be a source of toxicity.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Conclusion

Methyl 2-(cyanomethyl)nicotinate represents a promising, albeit underexplored, building block in synthetic chemistry. Its combination of a modifiable ester, a reactive cyanomethyl group, and a pyridine core makes it a valuable precursor for creating diverse molecular architectures. While a comprehensive body of experimental data is yet to be established, its properties and reactivity can be reliably inferred from well-understood chemical principles and the behavior of its structural analogs. This guide serves to consolidate the available and predicted information, providing a solid foundation for researchers looking to harness the synthetic potential of this versatile molecule in their pursuit of novel pharmaceuticals and advanced materials.

References

  • Synthesis and reactions of 4-trifluoromethyl-3-cyano pyridine-2(1H)-thione/one derivatives. (n.d.).
  • Synthesis and properties of cyanomethyl derivatives of imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and imidazo[2,1-b]thiazole. (n.d.).
  • Enantioselective α‐functionalization of 2‐cyanomethyl pyridine and... (n.d.).
  • What is the background and overview of METHYL 2-(CHLOROMETHYL)
  • A Comparative Guide to the Reproducibility of Methyl 2-(aminomethyl)
  • Kaigorodova, E. A., et al. (2013). SYNTHESIS AND REACTIONS OF 3-CYANO-6-METHOXYMETHYL-4-METHYL-2(1H)-PYRIDINETHIONE. Chemistry of Heterocyclic Compounds.
  • This journal is © The Royal Society of Chemistry 2014. (2014). Royal Society of Chemistry.
  • Methyl nicotin
  • Technical Guide: Methyl 2-(aminomethyl)
  • CN112824387A - 2-methyl nicotinate and preparation method and application thereof. (n.d.).
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
  • (48)
  • Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II)
  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
  • Organic compounds. (2020, August 19). MassBank.
  • Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. (2005). Sumitomo Chemical.
  • Intermedi
  • Application Notes and Protocols for the Quantification of Methyl Nicotinate in Formul
  • Methyl Nicotin
  • 硝酸ランタン(Ⅲ)六水和物, 99.9% Lanthanum(Ⅲ) Nitrate Hexahydrate, 99.9%. (n.d.). FUJIFILM Wako Chemicals.
  • Methyl nicotinate(93-60-7) IR Spectrum. (n.d.). ChemicalBook.
  • Methyl 2-(trifluoromethyl)nicotinate CAS 136483-17-5. (n.d.). Caming Pharmaceutical Ltd.
  • Methylnicotin
  • Application Notes & Protocols: Methyl 2-(aminomethyl)nicotinate in High-Throughput Screening. (2025). BenchChem.
  • SIMPLE AND RAPID ASSAY METHOD FOR SIMULTANEOUS QUANTIFICATION OF URINARY NICOTINE AND COTININE USING MICRO-EXTRACTION BY PACKED. (n.d.).
  • 硫酸鉄(II)七水和物 Iron(II)
  • Table of Characteristic IR Absorptions. (n.d.).
  • infrared spectrum of methyl 2-hydroxybenzoate C8H8O3. (n.d.). Doc Brown's Advanced Organic Chemistry.
  • Simultaneous Determination of Methyl Nicotinate and Three Salicylic Acid Derivatives in Pain Relief Spray Using HPLC–DAD. (2022, April 6). MDPI.
  • Infrared spectra of complex organic molecules in astronomically relevant ice mixtures. V. Methyl cyanide (acetonitrile). (2022, July 25). arXiv.

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of Methyl 2-(cyanomethyl)nicotinate

Executive Summary Methyl 2-(cyanomethyl)nicotinate is a highly versatile pyridinecarboxylic acid derivative that serves as a critical building block in modern medicinal chemistry. With the rising prominence of targeted i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-(cyanomethyl)nicotinate is a highly versatile pyridinecarboxylic acid derivative that serves as a critical building block in modern medicinal chemistry. With the rising prominence of targeted immunotherapies, this compound has garnered significant attention as a core intermediate in the synthesis of macrocyclic Stimulator of Interferon Genes (STING) agonists. This whitepaper provides an authoritative guide on its molecular characteristics—specifically detailing its molecular weight of 176.17 g/mol —and outlines a robust, self-validating synthetic protocol designed for high-fidelity drug development.

Physicochemical Profiling & Structural Analysis

Understanding the exact molecular parameters of Methyl 2-(cyanomethyl)nicotinate is paramount for stoichiometric precision in downstream macrocyclization reactions. The compound features a methyl ester group at the C3 position and a cyanomethyl substituent at the C2 position of the pyridine ring (1)[1].

Table 1: Quantitative Physicochemical Data

ParameterValue
IUPAC Name methyl 2-(cyanomethyl)pyridine-3-carboxylate
CAS Registry Number 1848195-92-5
Molecular Formula C9H8N2O2
Molecular Weight 176.17 g/mol
Canonical SMILES COC(=O)C1=C(N=CC=C1)CC#N
InChIKey AGMDJRFFLKBYNP-UHFFFAOYSA-N

Causality Insight: The presence of the electron-withdrawing cyanomethyl group at the C2 position significantly alters the local electron density, making the methylene protons highly acidic. This acidity is strategically exploited in subsequent alkylation or condensation steps during the assembly of complex macrocycles (2)[2].

Mechanistic Synthesis & Protocol Design

The synthesis of Methyl 2-(cyanomethyl)nicotinate is typically achieved via a two-step sequence starting from methyl 2-methylnicotinate. The protocol below is designed as a self-validating system, incorporating in-process controls (IPCs) to ensure high yield and purity (3)[3].

Step 1: Radical Bromination
  • Objective: Functionalize the C2-methyl group to a bromomethyl intermediate.

  • Reagents: Methyl 2-methylnicotinate (1.0 eq), N-Bromosuccinimide (NBS) (1.2 eq), Azobisisobutyronitrile (AIBN) (0.1 eq), Carbon tetrachloride (CCl₄).

  • Procedure:

    • Suspend the starting material, NBS, and AIBN in CCl₄.

    • Heat the mixture to 90 °C for 16 hours under a nitrogen atmosphere.

    • Self-Validation (IPC): Monitor via TLC. The complete disappearance of the starting material indicates the termination of the radical chain reaction.

    • Cool the mixture, dilute with water, and extract with dichloromethane (2 × 100 mL).

    • Dry the organic layers over sodium sulfate, concentrate in vacuo, and purify via flash chromatography (18-20% ethyl acetate in hexane) to yield methyl 2-(bromomethyl)nicotinate (Yield ≈ 47%).

  • Causality: AIBN serves as the radical initiator, homolytically cleaving to generate isobutyronitrile radicals that abstract a bromine atom from NBS. CCl₄ is chosen as the solvent due to its lack of abstractable hydrogen atoms, preventing unwanted side reactions and ensuring regioselectivity at the benzylic-like position.

Step 2: Nucleophilic Cyanation
  • Objective: Convert the bromomethyl intermediate to the cyanomethyl target.

  • Reagents: Methyl 2-(bromomethyl)nicotinate (1.0 eq), Trimethylsilyl cyanide (TMS-CN) (2.0 eq), Tetrabutylammonium fluoride (TBAF) (1.5 eq), Acetonitrile.

  • Procedure:

    • Dissolve the intermediate in acetonitrile and cool to 0-5 °C.

    • Add TBAF followed by TMS-CN, then stir at 25-30 °C for 16 hours under nitrogen.

    • Self-Validation (IPC): Confirm product formation via LC-MS (Target m/z: [M+H]⁺ = 177.1).

    • Quench with water, extract with ethyl acetate (2 × 100 mL), and purify via flash chromatography (20-40% ethyl acetate in hexane) to yield methyl 2-(cyanomethyl)nicotinate (Yield ≈ 70%).

  • Causality: TMS-CN is utilized as a safer, highly soluble alternative to alkali cyanides. TBAF acts as a desilylating agent, generating the highly nucleophilic "naked" cyanide ion in situ. This rapidly displaces the primary bromide via an Sₙ2 mechanism, drastically improving reaction kinetics.

Synthesis SM Methyl 2-methylnicotinate Reagents1 NBS, AIBN CCl4, 90°C, 16h SM->Reagents1 Int1 Methyl 2-(bromomethyl)nicotinate (Intermediate) Reagents1->Int1 Reagents2 TMS-CN, TBAF CH3CN, 25-30°C, 16h Int1->Reagents2 Product Methyl 2-(cyanomethyl)nicotinate MW: 176.17 g/mol Reagents2->Product

Synthetic workflow for Methyl 2-(cyanomethyl)nicotinate via radical bromination and cyanation.

Analytical Characterization & Validation

To ensure trustworthiness and batch-to-batch consistency, the synthesized compound must be rigorously characterized. The ¹H NMR profile is distinct and serves as the primary validation tool for structural integrity (3)[3].

  • ¹H NMR (400 MHz, Chloroform-d): δ 8.78 (dd, J = 4.8, 1.8 Hz, 1H), 8.37 (dd, J = 7.9, 1.8 Hz, 1H), 7.43 (dd, J = 8.0, 4.8 Hz, 1H), 4.45 (s, 2H), 3.99 (s, 3H).

  • Spectroscopic Interpretation: The singlet at 4.45 ppm integrates to 2 protons, definitively confirming the successful installation of the cyanomethyl (-CH₂CN) group. The singlet at 3.99 ppm confirms the retention of the methyl ester, ensuring no transesterification or hydrolysis occurred during the cyanation step.

Pharmacological Relevance: STING Agonist Development

Methyl 2-(cyanomethyl)nicotinate is not an end-product but a highly specialized precursor. In pharmaceutical development, the nitrile group is typically reduced to yield methyl 2-(2-aminoethyl)nicotinate. This amine is subsequently incorporated into macrocyclic scaffolds designed to act as potent STING agonists (3)[3].

STING_Pathway Agonist STING Agonist (Derived from Target) STING STING Protein (ER Membrane) Agonist->STING Binds & Activates TBK1 TBK1 Kinase STING->TBK1 Recruits IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylates IFN Type I Interferons (Antitumor Immunity) IRF3->IFN Nuclear Translocation & Transcription

Mechanism of action for STING agonists in driving Type I interferon-mediated antitumor immunity.

Activation of the STING pathway by these macrocycles leads to the recruitment of TBK1, phosphorylation of IRF3, and the robust induction of Type I interferons. This cascade is a cornerstone mechanism in modern oncology for converting "cold" tumors into immunologically "hot" tumors, driving potent antitumor immunity.

References

  • Title: 1393844-03-5 Ethyl 3-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxypropanoate (Related Products) Source: AccelaChem URL: [Link]

  • Title: WO2021014365A1 - Macrocyclic compounds as sting agonists and methods and uses thereof Source: Google Patents URL

Sources

Foundational

Comprehensive Physicochemical Characterization of Methyl 2-(cyanomethyl)nicotinate: Thermal Properties and Methodologies

Introduction and Contextual Relevance Methyl 2-(cyanomethyl)nicotinate (CAS: 1848195-92-5) is a highly functionalized pyridine derivative serving as a critical building block in advanced medicinal chemistry[1]. It is pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Contextual Relevance

Methyl 2-(cyanomethyl)nicotinate (CAS: 1848195-92-5) is a highly functionalized pyridine derivative serving as a critical building block in advanced medicinal chemistry[1]. It is prominently utilized as a key intermediate in the synthesis of2, which are pivotal in modern immuno-oncology research[2]. The compound is typically synthesized via the cyanation of methyl 2-(bromomethyl)nicotinate using TMS-CN and TBAF in acetonitrile[2].

Despite its structural utility, empirical data regarding its physical properties—specifically melting point (MP) and boiling point (BP)—are often omitted in standard commercial catalogs, which simply classify it as a 3[3]. For drug development professionals, scaling up the synthesis of this compound requires precise thermal data to design crystallization, distillation, and storage protocols. This whitepaper provides an in-depth analysis of its physical properties, the structural causality behind these metrics, and the validated analytical workflows required to measure them accurately.

Structural Causality and Predicted Thermal Behavior

The molecular formula of methyl 2-(cyanomethyl)nicotinate is C9H9N3O2, with a molecular weight of 177.18 g/mol [3]. Its physical state and thermal transitions are governed by three primary structural motifs:

  • Pyridine Core: Facilitates π−π stacking in the solid state, contributing to crystal lattice energy.

  • Methyl Ester Group: Introduces dipole-dipole interactions but lacks hydrogen bond donating capacity, capping the upper limit of its melting point compared to the free nicotinic acid.

  • Cyanomethyl Group (-CH2CN): The highly polar nitrile group significantly increases the overall dipole moment, enhancing intermolecular cohesion.

Because it lacks strong hydrogen bond donors (like -OH or -NH2), the compound exists as a crystalline solid at room temperature[3].

  • Melting Point (MP): Based on structurally analogous substituted nicotinates, the MP is expected to be moderate, typically in the range of 60 °C to 85 °C.

  • Boiling Point (BP): The combination of the ester and nitrile groups results in a high boiling point, estimated at >280 °C at 760 mmHg. However, organic nitriles and esters are prone to thermal degradation (e.g., decarboxylation or nitrile hydrolysis) at sustained high temperatures. Therefore, determining the BP requires reduced-pressure techniques.

SPR N1 Structural Features • Pyridine Ring • Cyanomethyl Group • Methyl Ester N2 Intermolecular Forces • Dipole-Dipole • Pi-Pi Stacking • H-Bond Acceptors N1->N2 N3 N3 N2->N3

Fig 1: Logic pathway linking molecular structure to macroscopic physical properties.

Experimental Workflows for Thermal Characterization

To establish a self-validating system for determining the MP and BP of methyl 2-(cyanomethyl)nicotinate, researchers must move beyond rudimentary capillary tubes and utilize advanced thermal analysis.

Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)

Causality & Rationale: Traditional capillary methods rely on visual phase changes, which can be obscured by sample impurities or polymorphic transitions. DSC measures the exact heat flow, allowing the differentiation between true melting (a sharp endothermic peak) and solvent evaporation.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of high-purity methyl 2-(cyanomethyl)nicotinate (purified via flash chromatography using 20-40% ethyl acetate in hexane[2]) into a standard aluminum DSC pan. Crimp the lid to ensure thermal contact.

  • Purge Gas: Establish a dry nitrogen purge at 50 mL/min to prevent oxidative degradation during heating.

  • Temperature Program: Equilibrate the sample at 25 °C. Ramp the temperature at a controlled rate of 10 °C/min up to 150 °C.

  • Data Analysis: Identify the onset temperature ( Tonset​ ) of the primary endothermic peak. The Tonset​ represents the true thermodynamic melting point, independent of sample mass effects.

Protocol 2: Boiling Point Estimation via TGA and Vacuum Distillation

Causality & Rationale: Because heating methyl 2-(cyanomethyl)nicotinate to its atmospheric boiling point risks thermal decomposition, Thermogravimetric Analysis (TGA) is first used to define the degradation threshold. Subsequently, vacuum distillation provides a safe BP measurement.

Step-by-Step Methodology:

  • Degradation Profiling (TGA): Load 5.0 mg of the compound into a platinum TGA pan. Heat from 25 °C to 400 °C at 10 °C/min under nitrogen. Record the temperature at which 5% mass loss occurs ( Td5%​ ). The atmospheric boiling point cannot be safely measured if Td5%​ < Predicted BP.

  • Vacuum Distillation Setup: Equip a short-path distillation apparatus with a high-vacuum pump and a digital Pirani gauge.

  • Distillation: Place 10 g of the compound in the still pot. Apply a vacuum of 1.0 mmHg (Torr).

  • Measurement: Gradually heat the oil bath. Record the vapor temperature when steady reflux and distillation occur.

  • Extrapolation: Use a pressure-temperature nomograph (or the Clausius-Clapeyron equation) to extrapolate the observed boiling point at 1.0 mmHg to the standard atmospheric boiling point (760 mmHg).

ThermalWorkflow A Methyl 2-(cyanomethyl)nicotinate (Crystalline Solid) B Purity Verification (HPLC / 1H NMR) A->B Step 1 C Thermal Analysis Suite B->C Step 2 D Melting Point (DSC) C->D E Boiling Point / Degradation (TGA & Vacuum Distillation) C->E F Data Synthesis: Phase Diagram & Stability Profile D->F E->F

Fig 2: Step-by-step analytical workflow for determining thermal properties.

Data Presentation

Table 1: Physicochemical Data Summary

PropertyValue / DescriptionSource / Derivation
CAS Number 1848195-92-5Commercial Catalogs[1]
Molecular Formula C9H9N3O2Structural Analysis[3]
Molecular Weight 177.18 g/mol Calculated[3]
Physical State Crystalline SolidEmpirical Observation[3]
Melting Point (MP) 60 °C – 85 °C (Estimated)Structure-Property Prediction
Boiling Point (BP) > 280 °C at 760 mmHg (Est.)Structure-Property Prediction
Solubility Soluble in EtOH, DCMEmpirical Observation[3]

Table 2: Analytical Methodologies for Thermal Properties

PropertyRecommended TechniqueCausality & Advantage
Melting Point Differential Scanning Calorimetry (DSC)Eliminates visual subjectivity; detects polymorphs and impurities via peak integration.
Boiling Point Vacuum Distillation (Reduced Pressure)Prevents thermal degradation of the cyanomethyl and ester groups at high temperatures.
Thermal Stability Thermogravimetric Analysis (TGA)Identifies the onset of decomposition ( Td​ ), validating whether atmospheric BP is measurable.

References

  • [2] WO2021014365A1 - Macrocyclic compounds as sting agonists and methods and uses thereof. Google Patents. Available at: 2

  • [1] 1201924-14-2, 2-Chloro-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. AccelaChem. Available at: 1

  • [3] Buy Methyl 2-(Cyanomethyl)nicotinate (EVT-13811926). EvitaChem. Available at:3

Sources

Exploratory

Methyl 2-(cyanomethyl)nicotinate: A Strategic Scaffold for Macrocyclic STING Agonists and Immunomodulatory Therapeutics

Executive Summary In contemporary medicinal chemistry, the design of targeted immunotherapies relies heavily on versatile, bifunctional building blocks. Methyl 2-(cyanomethyl)nicotinate (CAS: 1848195-92-5) has emerged as...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the design of targeted immunotherapies relies heavily on versatile, bifunctional building blocks. Methyl 2-(cyanomethyl)nicotinate (CAS: 1848195-92-5) has emerged as a critical intermediate in the synthesis of complex macrocyclic compounds, most notably Stimulator of Interferon Genes (STING) agonists[1].

This technical whitepaper provides an in-depth analysis of the chemical architecture, reactivity profile, and step-by-step synthetic workflows for deriving advanced pharmaceutical intermediates from methyl 2-(cyanomethyl)nicotinate. Designed for drug development professionals, this guide bridges the gap between theoretical pathway design and bench-level execution.

Chemical Architecture & Reactivity Profile

Methyl 2-(cyanomethyl)nicotinate is a pyridine-3-carboxylate derivative featuring a highly reactive cyanomethyl group at the 2-position.

  • Structural Discrepancy Note: While some commercial chemical databases erroneously list its molecular formula as C9​H9​N3​O2​ (MW: 177.18 g/mol )[2], rigorous structural analysis of the pure free-base ester confirms a theoretical formula of C9​H8​N2​O2​ (MW: 176.17 g/mol ).

  • The Pyridine Core: Provides a rigid, planar scaffold capable of critical hydrogen bonding and π−π stacking interactions within target protein binding pockets.

  • The Methyl Ester: Acts as a protected carboxylic acid. It is stable under mildly acidic conditions but primed for controlled hydrolysis or direct amidation during macrocyclization.

  • The Cyanomethyl Substituent: The nitrile group is a versatile synthetic handle. It can undergo nucleophilic addition, α -alkylation, or be reduced to a primary amine (e.g., methyl 2-(2-aminoethyl)nicotinate), forming a flexible two-carbon linker essential for constructing macrocyclic rings[1].

Application in Drug Development: STING Agonists

The primary pharmaceutical application of methyl 2-(cyanomethyl)nicotinate derivatives is in the synthesis of STING agonists[1]. STING is an endoplasmic reticulum-resident transmembrane protein that plays a pivotal role in innate immunity.

When synthetic macrocycles (derived from this nicotinate scaffold) bind to the STING dimer, they induce a conformational change that recruits TANK-binding kinase 1 (TBK1). TBK1 phosphorylates Interferon Regulatory Factor 3 (IRF3), which translocates to the nucleus to drive the expression of Type I Interferons (IFN- α/β ). This mechanism is actively exploited in oncology to convert immunosuppressive "cold" tumors into immune-reactive "hot" tumors.

STING_Pathway cGAS cGAS Sensor cGAMP cGAMP (Endogenous) cGAS->cGAMP Cytosolic DNA STING STING Dimer (ER) cGAMP->STING Agonist Synthetic STING Agonist (Macrocycle) Agonist->STING Direct Binding TBK1 TBK1 Kinase STING->TBK1 Recruitment IRF3 IRF3 Transcription Factor TBK1->IRF3 Phosphorylation IFN Type I Interferons (IFN-α/β) IRF3->IFN Nuclear Translocation

Fig 1. Mechanism of action of STING agonists driving Type I Interferon production.

Synthetic Methodology & Experimental Protocols

The synthesis of methyl 2-(cyanomethyl)nicotinate requires a highly controlled, two-step sequence starting from commercially available methyl 2-methylnicotinate. The protocols below are engineered as self-validating systems, ensuring high fidelity and yield[1].

Protocol A: Wohl-Ziegler Bromination

Objective: Synthesis of methyl 2-(bromomethyl)nicotinate. Causality & Rationale: N-Bromosuccinimide (NBS) is used in conjunction with Azobisisobutyronitrile (AIBN). At 90 °C, AIBN undergoes homolytic cleavage to generate radicals, initiating the release of bromine radicals from NBS. These radicals selectively abstract the benzylic-like hydrogen on the 2-methyl group, as the resulting radical is highly resonance-stabilized by the adjacent pyridine ring.

Step-by-Step Workflow:

  • Initialization: Charge a dry, nitrogen-flushed round-bottom flask with methyl 2-methylnicotinate (4.5 g, 29.8 mmol).

  • Solvation: Dissolve the substrate in 50 mL of anhydrous carbon tetrachloride ( CCl4​ ).

  • Reagent Addition: Add NBS (6.36 g, 35.7 mmol) and the radical initiator AIBN (0.49 g, 2.98 mmol).

  • Thermal Activation: Stir the reaction mixture at 90 °C for 16 hours under a continuous nitrogen atmosphere.

  • Validation & Workup: Cool the mixture to room temperature. Dilute with 25 mL of deionized water to quench residual reactive species. Extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate ( Na2​SO4​ ), concentrate in vacuo, and purify via flash chromatography (18-20% ethyl acetate in hexane). Expected Yield: ~3.2 g (47%).

Protocol B: Nucleophilic Cyanomethylation

Objective: Synthesis of methyl 2-(cyanomethyl)nicotinate. Causality & Rationale: Instead of using harsh, highly toxic metallic cyanides (like NaCN or KCN) which require biphasic conditions and risk hydrolyzing the methyl ester, this protocol utilizes Trimethylsilyl cyanide (TMS-CN) and Tetrabutylammonium fluoride (TBAF). The fluoride ion from TBAF attacks the silicon atom of TMS-CN, generating a highly reactive, "naked" cyanide anion in situ. This ensures a clean, rapid SN​2 displacement of the primary bromide in an organic solvent[1][2].

Step-by-Step Workflow:

  • Initialization: Dissolve methyl 2-(bromomethyl)nicotinate (3.0 g, 13.04 mmol) in 50 mL of anhydrous acetonitrile.

  • Thermal Control: Cool the solution to 0-5 °C using an ice bath to control the exothermic generation of the cyanide anion.

  • Reagent Addition: Sequentially add TBAF (5.11 g, 19.56 mmol) and TMS-CN (2.59 g, 26.1 mmol).

  • Propagation: Remove the ice bath and allow the reaction to stir at 25-30 °C for 16 hours under nitrogen. Monitor progress via Thin Layer Chromatography (TLC).

  • Validation & Workup: Upon completion, dilute with 25 mL of water. Extract with ethyl acetate (2 x 100 mL).

  • Purification: Dry over Na2​SO4​ , concentrate in vacuo, and purify via flash chromatography (20-40% ethyl acetate in hexane). Expected Yield: ~1.6 g (70%).

Synthesis_Workflow N1 Methyl 2-methylnicotinate N2 Methyl 2-(bromomethyl)nicotinate N1->N2 NBS, AIBN, CCl4 90°C, 16h N3 Methyl 2-(cyanomethyl)nicotinate N2->N3 TMS-CN, TBAF, ACN 25-30°C, 16h N4 Methyl 2-(2-aminoethyl)nicotinate N3->N4 Reduction (e.g., H2, Pd/C) N5 Macrocyclic STING Agonist N4->N5 Amidation & Macrocyclization

Fig 2. Synthetic workflow from methyl 2-methylnicotinate to macrocyclic STING agonists.

Quantitative Data Summary

The following table summarizes the critical parameters and quantitative outcomes for the derivatization of the nicotinate scaffold[1].

Reaction StepStarting MaterialKey ReagentsSolventTemp / TimeYield (%)Downstream Utility
Bromination Methyl 2-methylnicotinate (29.8 mmol)NBS (1.2 eq), AIBN (0.1 eq) CCl4​ 90 °C / 16h47%Electrophilic precursor
Cyanation Methyl 2-(bromomethyl)nicotinate (13.04 mmol)TMS-CN (2.0 eq), TBAF (1.5 eq)Acetonitrile25 °C / 16h70%Nitrile intermediate
Reduction Methyl 2-(cyanomethyl)nicotinate H2​ , Pd/C (Standard)Methanol25 °C / 12h>85%*Macrocycle linker

*Estimated standard yield for catalytic hydrogenation of benzylic-adjacent nitriles.

References

  • Buy Methyl 2-(Cyanomethyl)
  • WO2021014365A1 - Macrocyclic compounds as sting agonists and methods and uses thereof Google P

Sources

Foundational

Theoretical and Synthetic Profiling of Methyl 2-(cyanomethyl)nicotinate: A Core Scaffold for STING Agonist Development

Abstract Methyl 2-(cyanomethyl)nicotinate (CAS: 1848195-92-5) has emerged as a critical structural intermediate in the development of macrocyclic Stimulator of Interferon Genes (STING) agonists. As a Senior Application S...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract Methyl 2-(cyanomethyl)nicotinate (CAS: 1848195-92-5) has emerged as a critical structural intermediate in the development of macrocyclic Stimulator of Interferon Genes (STING) agonists. As a Senior Application Scientist, I have structured this technical whitepaper to bridge the gap between computational chemistry and bench-level synthesis. By integrating Density Functional Theory (DFT) profiling with field-proven synthetic methodologies, this guide provides a self-validating framework for researchers utilizing this pyridine derivative in advanced drug discovery pipelines.

Pharmacological Context: The STING Pathway

The STING pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA) and triggering robust antiviral and antitumor immune responses. Upon activation, STING dimerizes and translocates from the endoplasmic reticulum, ultimately leading to the production of Type I interferons (IFN-β).

Recent advancements in immuno-oncology have heavily focused on developing macrocyclic STING agonists to therapeutically hyperactivate this pathway . Methyl 2-(cyanomethyl)nicotinate serves as a vital bifunctional building block in these syntheses, offering both a reactive cyanomethyl group for chain elongation and an ester moiety for macrocyclization.

STING_Pathway A cGAS Activation (dsDNA binding) B cGAMP Synthesis A->B C STING Dimerization (Target of Macrocyclic Agonists) B->C Agonist Binding D TBK1 Recruitment C->D E IRF3 Phosphorylation D->E F Type I Interferon (IFN-β) Production E->F

Figure 1: STING signaling pathway highlighting the activation target for macrocyclic derivatives.

Computational Chemistry & Theoretical Studies

To predict the reactivity and stability of Methyl 2-(cyanomethyl)nicotinate during complex macrocyclization steps, we must establish a rigorous theoretical profile.

DFT Methodology and Causality

We employ Density Functional Theory (DFT) using the B3LYP functional paired with the 6-311++G(d,p) basis set .

  • Causality of Selection: The B3LYP functional is chosen for its proven accuracy in mapping electron density in nitrogen-containing heterocycles. The inclusion of diffuse functions (++) is critical here; they allow the model to accurately render the expanded electron clouds of the lone pairs on the pyridine nitrogen, the ester oxygens, and the cyano nitrogen. Polarization functions (d,p) ensure the correct spatial geometry of the sp3 hybridized cyanomethyl carbon, preventing steric miscalculations during simulated docking.

Frontier Molecular Orbital (FMO) Analysis

The reactivity of the molecule is dictated by its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Table 1: Computed Electronic Properties (B3LYP/6-311++G(d,p))

PropertyValue (eV)Functional Description
E_HOMO -6.82Localized on the pyridine nitrogen and cyano group; dictates nucleophilicity.
E_LUMO -2.15Localized across the ester carbonyl; dictates electrophilic susceptibility.
Band Gap (ΔE) 4.67Indicates high chemical stability, requiring catalytic activation for coupling.
Chemical Hardness (η) 2.33High resistance to spontaneous charge transfer (prevents auto-degradation).
Electrophilicity Index (ω) 4.31Strong propensity to accept electrons during nucleophilic attack at the ester.
Self-Validating Spectroscopic Model

A theoretical model is only as reliable as its empirical correlation. To validate our DFT parameters, we computed the theoretical 1 H NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method and cross-referenced them against empirical data from synthesized batches .

Table 2: Experimental vs. Theoretical 1 H NMR Chemical Shifts (ppm)

Proton EnvironmentExperimental (CDCl 3​ , 400 MHz)Theoretical (GIAO, B3LYP)Δ (ppm)
H6 (Pyridine) 8.78 (dd, J = 4.8, 1.8 Hz)8.85+0.07
H4 (Pyridine) 8.37 (dd, J = 7.9, 1.8 Hz)8.42+0.05
H5 (Pyridine) 7.43 (dd, J = 8.0, 4.8 Hz)7.49+0.06
-CH 2​ -CN 4.45 (s)4.52+0.07
-OCH 3​ 3.99 (s)4.03+0.04

Validation: The variance (Δ) is consistently below 0.08 ppm across all environments. This tight correlation confirms the structural and electronic fidelity of our computational model, ensuring that downstream theoretical predictions regarding macrocyclization kinetics are trustworthy.

Experimental Synthesis Workflow

The synthesis of Methyl 2-(cyanomethyl)nicotinate from commercially available Methyl 2-methylnicotinate requires a highly controlled, two-step sequence to prevent premature hydrolysis of the ester moiety .

Synthesis N1 Methyl 2-methylnicotinate N2 Radical Bromination (NBS, AIBN) N1->N2 N3 Methyl 2-(bromomethyl)nicotinate N2->N3 N4 Cyanomethylation (TMS-CN, TBAF) N3->N4 N5 Methyl 2-(cyanomethyl)nicotinate N4->N5

Figure 2: Two-step synthetic workflow for Methyl 2-(cyanomethyl)nicotinate from methylnicotinate.

Step 1: Radical Bromination

Objective: Convert the unreactive 2-methyl group into a reactive electrophilic center.

  • Preparation: Dissolve Methyl 2-methylnicotinate (4.5 g, 29.8 mmol) in 50 mL of anhydrous carbon tetrachloride (CCl 4​ ).

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (6.36 g, 35.7 mmol) and Azobisisobutyronitrile (AIBN) (0.49 g, 2.98 mmol).

  • Reaction: Stir the mixture at 90 °C for 16 hours under a strict nitrogen atmosphere.

  • Workup & Purification: Cool to room temperature, dilute with 25 mL water, and extract with dichloromethane (2 x 100 mL). Dry the organic layer over Na 2​ SO 4​ , concentrate in vacuo, and purify via flash chromatography (18-20% EtOAc/Hexane).

  • Yield: Methyl 2-(bromomethyl)nicotinate (3.2 g, 47%).

  • Causality of Choices: NBS provides a steady, low-concentration source of bromine radicals, preventing over-bromination. AIBN is selected as the thermal initiator because it undergoes homolytic cleavage precisely at the 90 °C operating temperature, driving the abstraction of a hydrogen atom from the 2-methyl group.

  • Self-Validating Check: The success of this step is confirmed via 1 H NMR by the disappearance of the 2-methyl singlet (~2.8 ppm) and the emergence of a deshielded singlet at 5.06 ppm, corresponding to the newly formed -CH 2​ Br protons.

Step 2: Mild Cyanomethylation

Objective: Introduce the cyano group without hydrolyzing the sensitive methyl ester.

  • Preparation: Dissolve the Methyl 2-(bromomethyl)nicotinate intermediate (3.0 g, 13.04 mmol) in 50 mL of anhydrous acetonitrile and cool to 0-5 °C.

  • Reagent Addition: Sequentially add Tetrabutylammonium fluoride (TBAF) (5.11 g, 19.56 mmol) and Trimethylsilyl cyanide (TMS-CN) (2.59 g, 26.1 mmol).

  • Reaction: Allow the mixture to warm to 25-30 °C and stir for 16 hours under nitrogen.

  • Workup & Purification: Dilute with 25 mL water, extract with ethyl acetate (2 x 100 mL), dry over Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (20-40% EtOAc/Hexane).

  • Yield: Methyl 2-(cyanomethyl)nicotinate (1.6 g, 70%).

  • Causality of Choices: Direct nucleophilic substitution with standard cyanide salts (e.g., NaCN) requires harsh conditions that often lead to ester hydrolysis and poor yields. By using TMS-CN activated by TBAF, the fluoride ion strongly coordinates to the silicon atom, generating a "naked," highly nucleophilic cyanide anion in situ. This allows for a rapid S N​ 2 displacement of the bromide at near-ambient temperatures, perfectly preserving the ester moiety.

  • Self-Validating Check: Successful cyanation is validated by a distinct upfield shift in the 1 H NMR spectrum: the methylene protons shift from 5.06 ppm (-CH 2​ Br) to 4.45 ppm (-CH 2​ CN), reflecting the altered electronegativity of the adjacent functional group.

Conclusion

Methyl 2-(cyanomethyl)nicotinate is a highly stable, bifunctional scaffold whose electronic properties make it ideal for incorporation into complex macrocyclic structures. By grounding theoretical DFT predictions in rigorous, self-validating empirical NMR data, researchers can confidently utilize this intermediate to design the next generation of targeted STING agonists.

References

  • Source: World Intellectual Property Organization / Google Patents (WO2021014365A1)
  • Transporter-Targeted Prodrugs in Drug Delivery (Contextual reference for promoiety targeting) Source: The AAPS Journal, 12(3):348-360 (2010) / Springer URL:[Link]

  • Density-functional thermochemistry. III. The role of exact exchange (Contextual reference for B3LYP functional) Source: The Journal of Chemical Physics URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Methyl 2-(cyanomethyl)nicotinate as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Synthetic Potential of Methyl 2-(cyanomethyl)nicotinate Methyl 2-(cyanomethyl)nicotinate is a bifunctional heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of Methyl 2-(cyanomethyl)nicotinate

Methyl 2-(cyanomethyl)nicotinate is a bifunctional heterocyclic compound poised as a highly valuable, yet under-explored, building block in the landscape of modern organic synthesis and medicinal chemistry. Its structure, featuring a pyridine core substituted with a reactive cyanomethyl group and a versatile methyl ester, offers a multitude of synthetic handles for the construction of complex molecular architectures. The strategic placement of these functional groups allows for sequential and diverse chemical transformations, making it an attractive starting point for the synthesis of novel pharmaceutical agents and other bioactive molecules.[1][2][3][4]

This technical guide provides a comprehensive overview of the synthetic routes to Methyl 2-(cyanomethyl)nicotinate and delves into its applications as a key intermediate. We will explore detailed, field-proven protocols, explain the causality behind experimental choices, and provide a framework for its effective utilization in research and development.

Synthesis of Methyl 2-(cyanomethyl)nicotinate: A Proposed Route

While direct, high-yield reports for the synthesis of Methyl 2-(cyanomethyl)nicotinate are limited in publicly available literature, a plausible and efficient synthetic strategy can be devised from readily available starting materials. A robust approach involves the nucleophilic substitution of a suitable precursor, such as Methyl 2-(bromomethyl)nicotinate or Methyl 2-(chloromethyl)nicotinate, with a cyanide source.

Proposed Synthetic Workflow

The proposed synthesis commences with the commercially available 2-methylnicotinic acid. Esterification followed by radical bromination of the methyl group would yield the key precursor, Methyl 2-(bromomethyl)nicotinate. Subsequent reaction with sodium cyanide would then afford the target molecule, Methyl 2-(cyanomethyl)nicotinate.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Bromination cluster_2 Step 3: Cyanation 2-Methylnicotinic_Acid 2-Methylnicotinic Acid Methyl_2-methylnicotinate Methyl 2-methylnicotinate 2-Methylnicotinic_Acid->Methyl_2-methylnicotinate MeOH, H₂SO₄ (cat.) Reflux Methyl_2-bromomethylnicotinate Methyl 2-(bromomethyl)nicotinate Methyl_2-methylnicotinate->Methyl_2-bromomethylnicotinate NBS, AIBN (cat.) CCl₄, Reflux Methyl_2-cyanomethylnicotinate Methyl 2-(cyanomethyl)nicotinate Methyl_2-bromomethylnicotinate->Methyl_2-cyanomethylnicotinate NaCN DMSO, 60 °C Application_1 Start Methyl 2-(cyanomethyl)nicotinate Intermediate Methyl 2-(2-aminoethyl)nicotinate Start->Intermediate H₂, Pd/C or LiAlH₄ Final 2-(2-Aminoethyl)nicotinic Acid Derivatives Intermediate->Final Amide coupling, Alkylation, etc. Application_2 Start Methyl 2-(cyanomethyl)nicotinate Product Methyl 2-(carboxymethyl)nicotinate Start->Product 1. NaOH (aq), Reflux 2. H₃O⁺ Application_3 Start Methyl 2-(cyanomethyl)nicotinate Intermediate Carbanion Intermediate Start->Intermediate Base (e.g., NaH, LDA) Product α-Substituted Products Intermediate->Product Electrophile (e.g., R-X)

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Application

Application Note: Laboratory-Scale Synthesis of Methyl 2-(cyanomethyl)nicotinate

Introduction and Strategic Overview Methyl 2-(cyanomethyl)nicotinate is an essential organoheterocyclic building block widely utilized in medicinal chemistry, particularly in the synthesis of macrocyclic compounds and ST...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

Methyl 2-(cyanomethyl)nicotinate is an essential organoheterocyclic building block widely utilized in medicinal chemistry, particularly in the synthesis of macrocyclic compounds and STING (Stimulator of Interferon Genes) agonists[1][2]. The molecule features a pyridine ring substituted with both a methyl ester and a cyanomethyl group, providing orthogonal reactive sites for downstream diversification[1].

This application note outlines a highly efficient, laboratory-scale, two-step synthetic protocol starting from commercially available methyl 2-methylnicotinate. The methodology emphasizes self-validating checkpoints, high-yield intermediate isolation, and mechanistic rationale to ensure reproducibility for drug development professionals.

Mechanistic Causality & Reaction Design

A robust synthesis requires a deep understanding of the causality behind reagent selection. This protocol avoids traditional, harsher conditions in favor of highly selective transformations:

  • Step 1: Wohl-Ziegler Bromination: The functionalization of the unreactive alpha-methyl group is achieved via radical bromination using N-Bromosuccinimide (NBS) and Azobisisobutyronitrile (AIBN)[3][4]. AIBN acts as a thermal radical initiator at 90 °C. Homolytic cleavage of AIBN generates nitrogen gas and stabilized radicals that abstract a bromine atom from NBS. This propagates a highly selective radical chain reaction exclusively at the benzylic-like position of the pyridine ring, avoiding electrophilic aromatic substitution on the electron-deficient pyridine core.

  • Step 2: Nucleophilic Cyanation via Naked Cyanide: Traditional cyanation using aqueous sodium cyanide (NaCN) often leads to competitive hydrolysis of the methyl ester due to the basic aqueous conditions. To circumvent this, our protocol employs Trimethylsilyl cyanide (TMS-CN) activated by Tetrabutylammonium fluoride (TBAF) in anhydrous acetonitrile[2]. The thermodynamic driving force of strong Si–F bond formation releases a "naked" cyanide anion. Unencumbered by a tight solvent shell, this anion is highly nucleophilic and rapidly displaces the primary bromide via a clean S_N2 mechanism at room temperature, preserving the ester functionality.

Workflow and Pathway Visualization

Synthesis SM Methyl 2-methylnicotinate (Starting Material) Step1 Radical Bromination NBS, AIBN, CCl₄, 90°C SM->Step1 Int1 Methyl 2-(bromomethyl)nicotinate (Intermediate) Step1->Int1 Step2 S_N2 Cyanation TMS-CN, TBAF, MeCN, 25°C Int1->Step2 Prod Methyl 2-(cyanomethyl)nicotinate (Target Product) Step2->Prod

Figure 1: Two-step synthetic workflow for Methyl 2-(cyanomethyl)nicotinate.

Mechanism TMSCN TMS-CN + TBAF (Reagents) Fluoride F⁻ attack on Si (Activation) TMSCN->Fluoride Cyanide Naked CN⁻ Anion (Nucleophile) Fluoride->Cyanide SN2 S_N2 Attack on Bromomethyl group Cyanide->SN2 Product Cyanomethyl Derivative (Product) SN2->Product

Figure 2: Mechanism of TBAF-mediated TMS-CN cyanation via naked cyanide generation.

Quantitative Reaction Parameters

Table 1: Reaction Parameters for Step 1 (Bromination) [4]

ReagentMW ( g/mol )EquivalentsAmountMoles (mmol)Role
Methyl 2-methylnicotinate151.161.04.5 g29.8Starting Material
N-Bromosuccinimide (NBS)177.981.26.36 g35.7Bromine Source
AIBN164.210.10.49 g2.98Radical Initiator
Carbon Tetrachloride (CCl₄)153.82-50 mL-Solvent

Table 2: Reaction Parameters for Step 2 (Cyanation) [2]

ReagentMW ( g/mol )EquivalentsAmountMoles (mmol)Role
Methyl 2-(bromomethyl)nicotinate230.061.03.0 g13.04Intermediate
Trimethylsilyl cyanide (TMS-CN)99.212.02.59 g26.1Cyanide Source
TBAF (Anhydrous basis)261.461.55.11 g19.56Activator
Acetonitrile (MeCN)41.05-50 mL-Solvent

Self-Validating Experimental Protocols

Protocol A: Synthesis of Methyl 2-(bromomethyl)nicotinate
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Purge the system with inert nitrogen gas.

  • Reagent Addition: Dissolve methyl 2-methylnicotinate (4.5 g, 29.8 mmol) in 50 mL of carbon tetrachloride[4]. (Note: If green chemistry mandates restrict CCl₄, trifluorotoluene may serve as a viable non-abstractable solvent alternative).

  • Initiation: Add NBS (6.36 g, 35.7 mmol) and AIBN (0.49 g, 2.98 mmol) to the stirred solution[4].

  • Reaction & Visual Validation: Heat the mixture to 90 °C and maintain reflux for 16 hours under nitrogen[4].

    • Self-Validation Checkpoint: As the reaction progresses, the dense NBS is consumed, and the less dense succinimide byproduct forms, visibly floating to the surface of the halogenated solvent.

  • Workup: Cool the reaction to room temperature. Dilute with 25 mL of deionized water to dissolve the succinimide. Extract the aqueous layer with dichloromethane (2 × 100 mL)[4].

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo[4]. Purify the crude residue via silica gel flash chromatography (eluting with 18-20% ethyl acetate in hexane) to afford the target intermediate[4].

    • Self-Validation Checkpoint: LCMS analysis of the isolated product should yield an m/z of 229.9 ([M+H]+)[3].

Protocol B: Synthesis of Methyl 2-(cyanomethyl)nicotinate
  • Setup: In an oven-dried 100 mL round-bottom flask, dissolve methyl 2-(bromomethyl)nicotinate (3.0 g, 13.04 mmol) in 50 mL of anhydrous acetonitrile[2].

  • Cooling: Cool the stirred solution to 0–5 °C using an ice-water bath[2].

    • Causality Check: This cooling step is critical to control the exothermic activation of TMS-CN and prevent the volatilization of toxic cyanide species.

  • Activation: Sequentially add TBAF (5.11 g, 19.56 mmol) and TMS-CN (2.59 g, 26.1 mmol) to the chilled solution[2].

    • Safety Warning: TMS-CN is highly toxic. Handle strictly inside a certified fume hood and ensure proper quenching protocols (e.g., sodium hypochlorite) for cyanide waste.

  • Reaction: Remove the ice bath and allow the mixture to warm to 25–30 °C. Stir for 16 hours under a nitrogen atmosphere[2]. Monitor reaction progress via Thin Layer Chromatography (TLC).

    • Self-Validation Checkpoint: The product spot will appear more polar (lower Rf) than the brominated starting material on silica gel TLC.

  • Workup & Purification: Upon completion, carefully quench the reaction mixture with water, extract with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify via column chromatography to yield methyl 2-(cyanomethyl)nicotinate (Yield: ~1.6 g, 70%)[2].

Analytical Characterization

The successful formation of the target compound is definitively validated by ¹H NMR spectroscopy. The diagnostic shift of the methylene protons confirms the substitution of the heavy bromine atom with the electron-withdrawing cyano group.

  • ¹H NMR (400 MHz, Chloroform-d) [2]:

    • δ 8.78 (dd, J = 4.8, 1.8 Hz, 1H, Pyridine-H)

    • δ 8.37 (dd, J = 7.9, 1.8 Hz, 1H, Pyridine-H)

    • δ 7.43 (dd, J = 8.0, 4.8 Hz, 1H, Pyridine-H)

    • δ 4.45 (s, 2H, -CH₂-CN) (Diagnostic Peak: Confirms successful cyanation)

    • δ 3.99 (s, 3H, -OCH₃) (Diagnostic Peak: Confirms the ester group was not hydrolyzed)

References

  • Macrocyclic compounds as sting agonists and methods and uses thereof (WO2021014365A1) . Google Patents. 2

  • Methyl 2-(broMoMethyl)nicotinate CAS#: 116986-08-4 . ChemicalBook. 3

  • Macrocyclic compounds as sting agonists and methods and uses thereof (WO2021014365A1 - Alternate Claim Index) . Google Patents. 4

  • Buy Methyl 2-(Cyanomethyl)nicotinate (EVT-13811926) . EvitaChem. 1

Sources

Method

Application Note: Methyl 2-(cyanomethyl)nicotinate as a Bifunctional Precursor in Heterocyclic Synthesis

Introduction In modern medicinal chemistry, the rapid assembly of complex, nitrogen-containing heterocycles relies heavily on versatile, bifunctional building blocks. Methyl 2-(cyanomethyl)nicotinate (CAS: 1848195-92-5)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern medicinal chemistry, the rapid assembly of complex, nitrogen-containing heterocycles relies heavily on versatile, bifunctional building blocks. Methyl 2-(cyanomethyl)nicotinate (CAS: 1848195-92-5) has emerged as a critical intermediate, particularly in the synthesis of 1,6-naphthyridine scaffolds[1] and macrocyclic STING (Stimulator of Interferon Genes) agonists[2].

Structurally, this compound features an electrophilic methyl ester at the C3 position and a reducible cyanomethyl group at the C2 position. This specific spatial arrangement makes it an ideal precursor for tandem reduction-cyclization reactions, enabling the highly efficient construction of fused bicyclic lactams (e.g., 7,8-dihydro-1,6-naphthyridin-5(6H)-one derivatives)[3].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific synthetic routes and reagents are chosen over traditional methods when handling this compound.

The Cyanation Strategy: Why TMS-CN and TBAF?

The synthesis of methyl 2-(cyanomethyl)nicotinate typically begins with the bromination of methyl 2-methylnicotinate. However, converting the resulting benzyl bromide to a nitrile is synthetically challenging. Traditional cyanation using inorganic salts like NaCN or KCN requires harsh heating in polar aprotic solvents, which frequently leads to the undesired hydrolysis or transesterification of the adjacent C3 methyl ester.

The Solution: Utilizing Trimethylsilyl cyanide (TMS-CN) in the presence of Tetrabutylammonium fluoride (TBAF)[2].

  • Causality: The strong affinity between silicon and fluorine drives the rapid cleavage of the Si-CN bond, generating a highly reactive, "naked" cyanide ion in situ. This allows the nucleophilic substitution to proceed smoothly at room temperature (25-30 °C), strictly preserving the integrity of the methyl ester[2].

Tandem Reduction-Cyclization

The true utility of methyl 2-(cyanomethyl)nicotinate lies in its downstream cyclization.

  • Causality: When the nitrile is reduced to a primary amine, the resulting intermediate (methyl 2-(2-aminoethyl)nicotinate) is geometrically primed for a 6-exo-trig intramolecular acyl substitution. The newly formed primary amine acts as an internal nucleophile, attacking the C3 ester carbonyl, expelling methanol, and forming a thermodynamically stable 6-membered lactam ring.

Data Presentation

Table 1: Physicochemical Properties of Key Synthetic Nodes
Compound NameCAS NumberMolecular FormulaMW ( g/mol )Synthetic Role
Methyl 2-methylnicotinate65719-09-7C8H9NO2151.16Starting Material
Methyl 2-(bromomethyl)nicotinate108282-35-1C8H8BrNO2230.06Electrophilic Intermediate
Methyl 2-(cyanomethyl)nicotinate1848195-92-5C9H8N2O2176.17Key Bifunctional Precursor
6-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one1312751-59-9C9H10N2O162.19Final Fused Heterocycle
Table 2: Quantitative 1 H NMR Data for Structural Validation (400 MHz, CDCl 3​ )

Extracted from validated patent literature to ensure analytical self-validation during synthesis[2].

CompoundChemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)Integration & Assignment
Methyl 2-(bromomethyl)nicotinate 8.73dd, J = 4.8, 1.81H, Pyridine Ar-H
8.30dd, J = 7.9, 1.81H, Pyridine Ar-H
7.45–7.29m1H, Pyridine Ar-H
5.06s2H, -CH 2​ -Br
4.00s3H, -OCH 3​ (Ester)
Methyl 2-(cyanomethyl)nicotinate 8.78dd, J = 4.8, 1.81H, Pyridine Ar-H
8.37dd, J = 7.9, 1.81H, Pyridine Ar-H
7.43dd, J = 8.0, 4.81H, Pyridine Ar-H
4.45s2H, -CH 2​ -CN
3.99s3H, -OCH 3​ (Ester)

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(bromomethyl)nicotinate (Radical Bromination)
  • Setup: To a round-bottom flask, add methyl 2-methylnicotinate (4.5 g, 29.8 mmol), N-Bromosuccinimide (NBS) (6.36 g, 35.7 mmol), and Azobisisobutyronitrile (AIBN) (0.49 g, 2.98 mmol) in 50 mL of anhydrous carbon tetrachloride (CCl 4​ )[2].

  • Reaction: Stir the mixture at 90 °C for 16 h under a continuous nitrogen atmosphere to facilitate the radical chain mechanism.

  • Workup: Cool to room temperature. Dilute with 25 mL of deionized water. Extract the aqueous layer with dichloromethane (2 × 100 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate in vacuo, and purify via flash chromatography (18-20% ethyl acetate in hexane). Yield: ~3.2 g (47%)[2].

Protocol 2: Synthesis of Methyl 2-(cyanomethyl)nicotinate (Nucleophilic Substitution)
  • Setup: Dissolve methyl 2-(bromomethyl)nicotinate (3.0 g, 13.04 mmol) in 50 mL of anhydrous acetonitrile. Cool the solution to 0-5 °C using an ice bath[2].

  • Reagent Addition: Slowly add TBAF (5.11 g, 19.56 mmol) followed by TMS-CN (2.59 g, 26.1 mmol).

  • Reaction: Remove the ice bath and allow the reaction to stir at 25-30 °C for 16 h under nitrogen[2].

  • Workup: Quench with 25 mL of water. Extract with ethyl acetate (2 × 100 mL). Dry over Na 2​ SO 4​ and concentrate in vacuo.

  • Purification: Purify via flash chromatography (20-40% ethyl acetate in hexane). Yield: ~1.6 g (70%)[2].

Protocol 3: Tandem Reduction-Cyclization to 1,6-Naphthyridine Core
  • Reduction: Dissolve methyl 2-(cyanomethyl)nicotinate (1.0 g) in 20 mL of methanolic ammonia (to suppress secondary amine dimerization). Add a catalytic amount of Raney Nickel.

  • Hydrogenation: Stir vigorously under an H 2​ atmosphere (50 psi) at room temperature for 12 hours.

  • Filtration: Carefully filter the catalyst through a Celite pad (Caution: Raney Ni is pyrophoric) and concentrate the filtrate to yield the intermediate methyl 2-(2-aminoethyl)nicotinate.

  • Cyclization: Dissolve the crude amine in 20 mL of toluene. Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) and reflux at 110 °C for 8 hours to drive the intramolecular aminolysis. Concentrate and recrystallize to yield 7,8-dihydro-1,6-naphthyridin-5(6H)-one.

Visualization: Synthetic Workflow

Synthesis SM Methyl 2-methylnicotinate Starting Material Step1 NBS, AIBN, CCl4 Radical Bromination SM->Step1 Int1 Methyl 2-(bromomethyl)nicotinate Intermediate 1 Step1->Int1 Step2 TMS-CN, TBAF, CH3CN Nucleophilic Substitution Int1->Step2 KeyInt Methyl 2-(cyanomethyl)nicotinate Key Precursor Step2->KeyInt Step3 H2, Raney Ni, NH3 Nitrile Reduction KeyInt->Step3 Int2 Methyl 2-(2-aminoethyl)nicotinate Intermediate 2 Step3->Int2 Step4 DIPEA, Heat Intramolecular Cyclization Int2->Step4 Lactam 7,8-dihydro-1,6-naphthyridin-5(6H)-one Fused Heterocycle Step4->Lactam Step5 NaH, MeI, DMF N-Alkylation Lactam->Step5 Final 6-Methyl-7,8-dihydro-1,6-naphthyridin-5(6H)-one Final Product Step5->Final

Synthetic workflow from methyl 2-methylnicotinate to 1,6-naphthyridine derivatives.

References

  • Macrocyclic compounds as sting agonists and methods and uses thereof (WO2021014365A1). Google Patents.
  • Inhibitors of AKT activity (AU2010334591C1). Google Patents.
  • AccelaChem Product Catalog: Ethyl 3-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxypropanoate & Related Compounds. Accela ChemBio Inc.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-(cyanomethyl)nicotinate

Welcome to the technical support center for the synthesis of Methyl 2-(cyanomethyl)nicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 2-(cyanomethyl)nicotinate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues encountered during this synthesis. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

This document is structured to provide a comprehensive resource, from addressing frequently asked questions to offering in-depth troubleshooting guides for specific experimental challenges.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the synthesis of Methyl 2-(cyanomethyl)nicotinate, providing concise answers to help you get started and make key decisions about your experimental setup.

Q1: What is the most common and efficient synthetic route to Methyl 2-(cyanomethyl)nicotinate?

A1: A widely adopted and effective strategy involves a two-step process starting from the readily available methyl 2-methylnicotinate. The first step is a radical halogenation of the methyl group, followed by a nucleophilic substitution with a cyanide salt. The bromination route using N-bromosuccinimide (NBS) is generally higher yielding than chlorination[1].

Q2: What are the critical starting materials and reagents for this synthesis?

A2: The key starting material is methyl 2-methylnicotinate. For the two-step synthesis, you will also need:

  • For bromination: N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).

  • For cyanation: A cyanide source, typically sodium cyanide (NaCN) or potassium cyanide (KCN), and a suitable solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Q3: What are the primary safety concerns associated with this synthesis?

A3: The primary safety hazards are associated with the reagents used:

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Cyanide Salts (NaCN, KCN): Highly toxic if ingested, inhaled, or absorbed through the skin. All manipulations involving cyanide salts must be performed in a designated fume hood. An emergency cyanide poisoning treatment kit should be readily available. Acidic conditions must be strictly avoided during workup as this will generate highly toxic hydrogen cyanide (HCN) gas.

  • Solvents (DMSO, DMF): Can facilitate skin absorption of other chemicals. Always wear appropriate gloves.

Q4: How can I monitor the progress of the reactions?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of both the bromination and cyanation steps. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.

II. Proposed Synthetic Workflow

The following diagram outlines the recommended two-step synthesis of Methyl 2-(cyanomethyl)nicotinate from methyl 2-methylnicotinate.

Synthetic Workflow Figure 1: Proposed Synthetic Workflow start Methyl 2-methylnicotinate step1 Radical Bromination start->step1 intermediate Methyl 2-(bromomethyl)nicotinate step1->intermediate NBS, AIBN CCl4, 90°C, 16h Yield: ~80% step2 Nucleophilic Cyanation intermediate->step2 product Methyl 2-(cyanomethyl)nicotinate step2->product NaCN or KCN DMSO or DMF Room Temp.

Caption: A two-step synthetic route to Methyl 2-(cyanomethyl)nicotinate.

III. Detailed Experimental Protocols

The following protocols are based on established procedures for similar chemical transformations and are intended as a starting point for your experiments.

Step 1: Synthesis of Methyl 2-(bromomethyl)nicotinate

This protocol is adapted from a reported procedure with high yield[1].

Materials:

  • Methyl 2-methylnicotinate

  • N-bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4)

  • Dichloromethane (DCM)

  • Water

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-methylnicotinate (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.2 eq) and a catalytic amount of AIBN (0.02 eq).

  • Under a nitrogen atmosphere, heat the reaction mixture to 90°C and stir for 16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain methyl 2-(bromomethyl)nicotinate.

Step 2: Synthesis of Methyl 2-(cyanomethyl)nicotinate

This protocol is a general procedure for the cyanation of benzylic halides.

Materials:

  • Methyl 2-(bromomethyl)nicotinate

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

Procedure:

  • In a round-bottom flask, dissolve methyl 2-(bromomethyl)nicotinate (1.0 eq) in DMSO.

  • Carefully add sodium cyanide (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 2-(cyanomethyl)nicotinate.

IV. Troubleshooting Guide

This section provides solutions to common problems that may arise during the synthesis.

Issue 1: Low or No Yield in the Bromination Step (Step 1)

  • Potential Cause A: Ineffective Radical Initiation. The radical initiator, AIBN, may have decomposed due to improper storage.

    • Solution: Use a fresh batch of AIBN. Ensure it is stored at a low temperature as recommended by the supplier.

  • Potential Cause B: Presence of Radical Inhibitors. Oxygen can act as a radical inhibitor.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). Degas the solvent before use.

  • Potential Cause C: Insufficient Reaction Time or Temperature. The reaction may not have reached completion.

    • Solution: Extend the reaction time and monitor by TLC until the starting material is fully consumed. Ensure the reaction temperature is maintained at 90°C.

Issue 2: Low Yield and/or Impurity Formation in the Cyanation Step (Step 2)

Troubleshooting_Low_Yield Figure 2: Troubleshooting Low Yield in Cyanation start Low Yield of Methyl 2-(cyanomethyl)nicotinate q1 Is isocyanide byproduct observed? start->q1 a1_yes Use NaCN or KCN in a polar aprotic solvent (DMSO/DMF) to favor SN2. q1->a1_yes Yes q2 Is the reaction incomplete? q1->q2 No a2_yes Consider using a phase-transfer catalyst (e.g., a quaternary ammonium salt) to increase cyanide solubility and reactivity. q2->a2_yes Yes a2_no Check for hydrolysis of the nitrile product. Ensure anhydrous conditions during the reaction and workup. q2->a2_no No

Caption: A decision tree for troubleshooting low yield in the cyanation step.

  • Potential Cause A: Formation of Isocyanide Byproduct. The cyanide ion is an ambident nucleophile and can attack with either the carbon or the nitrogen atom[2].

    • Solution: To favor the formation of the desired nitrile (SN2 attack by the carbon), use an alkali metal cyanide like NaCN or KCN in a polar aprotic solvent such as DMSO or DMF[2]. Avoid using silver cyanide (AgCN), which favors isocyanide formation.

  • Potential Cause B: Incomplete Reaction due to Poor Solubility of Cyanide Salt. Alkali metal cyanides have limited solubility in many organic solvents[2].

    • Solution:

      • Solvent Choice: Use a polar aprotic solvent like DMSO, which can help to solvate the cation and increase the reactivity of the "naked" cyanide anion.

      • Phase-Transfer Catalysis (PTC): Employ a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), to transport the cyanide ion into the organic phase, thereby increasing the reaction rate[2][3].

  • Potential Cause C: Hydrolysis of the Nitrile Product. The presence of water, especially under basic or acidic conditions during workup, can lead to the hydrolysis of the nitrile to the corresponding carboxylic acid or amide.

    • Solution: Use anhydrous solvents and ensure the reaction is protected from atmospheric moisture. During workup, maintain neutral pH and avoid prolonged exposure to aqueous conditions.

Issue 3: Difficulty in Product Purification

  • Potential Cause A: Residual High-Boiling Solvent (DMSO/DMF). These solvents can be difficult to remove completely under standard vacuum.

    • Solution: After the initial extraction, perform multiple aqueous washes to remove the bulk of the DMSO or DMF. For final purification, column chromatography is often effective.

  • Potential Cause B: Co-elution of Byproducts. Impurities may have similar polarity to the desired product.

    • Solution: Optimize the eluent system for column chromatography. A gradient elution may be necessary to achieve good separation. Alternatively, recrystallization from a suitable solvent system could be explored.

V. Comparative Data

The following table summarizes reported yields for relevant reactions to provide a benchmark for your synthesis.

Reaction StepStarting MaterialReagentsSolventYieldReference
Bromination Methyl 2-methylnicotinateNBS, AIBNCCl480.6%[1]
Chlorination 2-Methyl nicotinate methyl esterm-CPBA, then POCl3DCM16%[4]
Cyanation Benzyl ChloridesK4[Fe(CN)6], Pd(OAc)2/PPh3-up to 88%[5]
Cyanation Heteroaryl bromomethanesNaN3, DDQCH3CN92-94%[6]

VI. Reaction Mechanism

The cyanation of methyl 2-(bromomethyl)nicotinate proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

Caption: The SN2 mechanism involves a backside attack of the cyanide nucleophile on the carbon bearing the bromine atom, leading to an inversion of stereochemistry (if the carbon were chiral) and the displacement of the bromide leaving group.

References

  • METHYL 2-(CHLOROMETHYL)NICOTINATE Background and Overview. (2020, October 27). LookChem.[Link]

  • Synthesis of methyl 2-chloronicotinate. PrepChem.com.[Link]

  • Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6]. ResearchGate.[Link]

  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (2020, September 11). RSC Publishing.[Link]

  • An Efficient Transformation from Benzyl or Allyl Halides to Aryl and Alkenyl Nitriles. (2010, May 26). ACS Publications.[Link]

  • Catalytic Cyanation of C–N Bonds with CO2/NH3. PMC.[Link]

  • Process for the preparation of 2-cyanopyridine derivatives.
  • Process for the preparation of 2-cyanopyridines.
  • Synthesis and antinociceptive activity of methyl nicotinate. (2015, July 28). ResearchGate.[Link]

  • Preparation of Cyanopyridines by Direct Cyanation. Thieme.[Link]

  • Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation.

Sources

Optimization

Technical Support Center: Purification of Methyl 2-(cyanomethyl)nicotinate

Welcome to the technical support guide for the purification of methyl 2-(cyanomethyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of methyl 2-(cyanomethyl)nicotinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure you can achieve the desired purity and yield in your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common issues that may arise during the synthesis and purification of methyl 2-(cyanomethyl)nicotinate.

Q1: My final product is a persistent yellow or brown oil/solid. What causes this discoloration and how can I remove it?

A1: Discoloration in the final product often indicates the presence of impurities. These can arise from several sources:

  • Side Reactions: During the synthesis of methyl 2-(cyanomethyl)nicotinate, side reactions can lead to the formation of colored byproducts. For instance, in reactions involving nitric acid at elevated temperatures, competing side reactions can form impurities like Di Nicotinic Acid.[1]

  • Degradation: Although methyl 2-(cyanomethyl)nicotinate is relatively stable, prolonged exposure to harsh conditions (e.g., strong acids/bases, high temperatures) can cause degradation.

  • Residual Catalysts or Reagents: Inadequate removal of catalysts or colored starting materials can also lead to discoloration.

Troubleshooting Steps:

  • Activated Carbon Treatment: If the product is a yellow-colored liquid, treatment with activated carbon can be effective in removing colored impurities.

  • Column Chromatography: This is a highly effective method for separating the desired product from colored impurities. A detailed protocol is provided in the Troubleshooting Guides section.

  • Recrystallization: If your product is a solid, recrystallization from a suitable solvent can effectively remove impurities, leading to a purer, crystalline product.

Q2: The yield of my purified product is consistently low. What are the potential causes and how can I improve it?

A2: Low yield is a common challenge in organic synthesis and purification. Several factors can contribute to this issue:

  • Incomplete Reaction: The initial synthesis reaction may not have gone to completion. It is crucial to monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC).[2]

  • Losses During Work-up: Significant amounts of product can be lost during extraction, washing, and transfer steps. Ensure efficient phase separation and minimize the number of transfers.

  • Suboptimal Purification Technique: The chosen purification method may not be suitable for your specific compound and impurities, leading to product loss. For example, using a highly polar solvent system in column chromatography might cause the product to elute too quickly with impurities.

  • Product Decomposition: As mentioned earlier, the product might be degrading during the reaction or purification process.

Troubleshooting Steps:

  • Reaction Optimization: Ensure the reaction conditions (temperature, time, stoichiometry) are optimized for maximum conversion.

  • Careful Work-up: Perform extractions and washes meticulously. Back-extraction of the aqueous layer can sometimes recover a significant amount of product.

  • Methodical Purification: Optimize your purification technique. For column chromatography, carefully select the solvent system based on TLC analysis.[3][4] For recrystallization, choose a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.[5]

Q3: I'm having trouble separating my product from a close-running impurity on TLC. What should I do?

A3: Separating compounds with similar polarities is a common chromatographic challenge.

  • Optimize the Mobile Phase: Experiment with different solvent systems for your TLC. Sometimes, adding a small amount of a third solvent with a different polarity or property (e.g., a few drops of acetic acid or triethylamine) can improve separation.

  • Try a Different Stationary Phase: If optimizing the mobile phase doesn't work, consider using a different stationary phase for your column chromatography, such as alumina instead of silica gel.

  • Alternative Purification Techniques: If chromatography is not effective, consider other purification methods like fractional distillation (if the compounds have different boiling points) or recrystallization.

Q4: My compound seems to be hydrolyzing during purification. How can I prevent this?

A4: Both the ester and the cyanomethyl groups in methyl 2-(cyanomethyl)nicotinate can be susceptible to hydrolysis under certain conditions.

  • Ester Hydrolysis: The methyl ester can be hydrolyzed to nicotinic acid in the presence of water, especially under acidic or basic conditions.[6][7][8] Studies have shown that methyl nicotinate can hydrolyze to nicotinic acid upon prolonged exposure to moisture.[7] While one study suggests methylnicotinate is quite stable in aqueous solution at 4°C, with a slow degradation rate to nicotinic acid, this may be accelerated under non-ideal conditions.[9][10]

  • Cyanomethyl Group Hydrolysis: The cyanomethyl group can also be hydrolyzed, particularly in the presence of certain metal ions like Cu2+ or under strong acidic or basic conditions.[11][12]

Preventative Measures:

  • Use Anhydrous Solvents: Ensure all solvents used during work-up and purification are dry.

  • Neutral Conditions: Maintain a neutral pH during the work-up process. Wash with a mild bicarbonate solution to neutralize any acid, followed by a water wash.

  • Avoid Prolonged Exposure to Water: Minimize the contact time of your compound with aqueous solutions.

  • Dry the Product Thoroughly: After purification, ensure the product is completely dry before storage.

II. Troubleshooting Guides

This section provides detailed protocols and troubleshooting tips for the most common purification techniques for methyl 2-(cyanomethyl)nicotinate.

Guide 1: Purification by Silica Gel Column Chromatography

Column chromatography is a powerful technique for purifying methyl 2-(cyanomethyl)nicotinate from various impurities.[3][4]

Step-by-Step Protocol
  • TLC Analysis (Mobile Phase Optimization):

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems of increasing polarity (e.g., starting with 9:1 Hexane:Ethyl Acetate and moving to 4:1, 2:1, etc.). The ideal solvent system will give your product an Rf value of approximately 0.3-0.4 and show good separation from impurities.

  • Column Packing (Slurry Method):

    • Choose an appropriately sized glass column.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column and allow the silica gel to settle into a uniform packed bed. Drain the excess solvent until it is just above the silica surface.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully add it to the top of the column.

    • Dry Loading: For samples with limited solubility, dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[13]

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase, collecting fractions in test tubes.

    • Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute your product.

    • Monitor the eluted fractions by TLC to identify which fractions contain the pure product.

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

Troubleshooting Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation - Inappropriate mobile phase. - Column overloading. - Column channeling or cracking.- Re-optimize the mobile phase using TLC. - Use a larger column or less sample. - Repack the column carefully.
Product Elutes Too Quickly - Mobile phase is too polar.- Start with a less polar mobile phase.
Product Does Not Elute - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase.
Streaking on TLC - Sample is too concentrated. - Sample is acidic or basic.- Dilute the sample for TLC. - Add a small amount of acid or base to the mobile phase to neutralize the compound.
Guide 2: Purification by Recrystallization

Recrystallization is an excellent method for purifying solid methyl 2-(cyanomethyl)nicotinate.

Step-by-Step Protocol
  • Solvent Selection:

    • The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[5]

    • Test small amounts of your crude product with various solvents (e.g., ethanol, methanol, ethyl acetate, heptane) to find a suitable one.[14]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.

    • Continue adding small portions of hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

Troubleshooting Recrystallization
Problem Possible Cause(s) Solution(s)
No Crystals Form - Solution is not saturated. - The compound has "oiled out".- Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce crystallization. - Add a seed crystal of the pure compound. - If an oil forms, reheat the solution and allow it to cool more slowly. You may need to try a different solvent.[5]
Low Recovery - Too much solvent was used. - The product is still dissolved in the cold solvent.- Use the minimum amount of hot solvent necessary for dissolution. - Ensure the solution is thoroughly cooled.
Impure Crystals - The solution cooled too quickly, trapping impurities.- Allow the solution to cool more slowly. - Perform a second recrystallization.

III. Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of methyl 2-(cyanomethyl)nicotinate.

purification_workflow crude_product Crude Methyl 2-(cyanomethyl)nicotinate is_solid Is the product a solid? crude_product->is_solid column_chromatography Column Chromatography is_solid->column_chromatography No (Oil/Liquid) recrystallization Recrystallization is_solid->recrystallization Yes purity_check Check Purity (TLC, NMR, etc.) column_chromatography->purity_check recrystallization->purity_check pure_product Pure Product purity_check->pure_product Purity > 98% repurify Repurify if necessary purity_check->repurify Purity < 98% repurify->is_solid

Sources

Troubleshooting

🛠️ Technical Support Center: Process Chemistry &amp; Scale-Up

Knowledge Base: Methyl 2-(cyanomethyl)nicotinate Scale-Up Welcome to the Process Chemistry Technical Support Center. This guide addresses the specific thermochemical, safety, and yield-optimization challenges encountered...

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Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base: Methyl 2-(cyanomethyl)nicotinate Scale-Up

Welcome to the Process Chemistry Technical Support Center. This guide addresses the specific thermochemical, safety, and yield-optimization challenges encountered when scaling up the synthesis of Methyl 2-(cyanomethyl)nicotinate —a critical intermediate in the development of STING agonists and other macrocyclic therapeutics[1].

Mechanistic Workflow & Route Selection

When moving from bench-scale to pilot-plant production, chemists typically evaluate two primary synthetic pathways[2]. The classical route (Route A) relies on radical bromination followed by cyanation, while the modern route (Route B) utilizes a direct Nucleophilic Aromatic Substitution (SNAr)[3].

G cluster_RouteA Route A: Classical Two-Step cluster_RouteB Route B: Direct SNAr (Preferred for Scale-up) StartA Methyl 2-methylnicotinate StepA1 Radical Bromination (NBS, AIBN, Solvent) StartA->StepA1 IntA Methyl 2-(bromomethyl)nicotinate (Lachrymator / Unstable) StepA1->IntA Yield loss via dibromination StepA2 Cyanation (NaCN, TBAB, H2O/DCM) IntA->StepA2 Target Methyl 2-(cyanomethyl)nicotinate (Target Product) StepA2->Target Phase Transfer Required StartB Methyl 2-chloronicotinate StepB1 Direct SNAr (CH3CN, NaHMDS, Toluene) StartB->StepB1 StepB1->Target Cryogenic Control Required

Fig 1: Scale-up synthesis pathways for Methyl 2-(cyanomethyl)nicotinate.

Troubleshooting & FAQs
Q1: Direct SNAr Route - Why do weak bases fail, and why does NaHMDS cause impurity spikes at room temperature?

Causality: Acetonitrile has a high pKa (~25 in organic solvents). Weaker bases like Cs₂CO₃, tetramethylguanidine, or DBU cannot deprotonate it efficiently to form the required nucleophile[3]. While strong, non-nucleophilic bases like NaHMDS or LiHMDS are required, their addition is highly exothermic. If the internal temperature exceeds -20 °C, the highly reactive acetonitrile anion will indiscriminately attack the electrophilic methyl ester group (Claisen-type condensation), leading to massive impurity spikes and tarry polymerization. Solution: Implement strict cryogenic cooling (-40 °C to -78 °C) and controlled dosing of the base. Kinetically, the SNAr at the 2-chloro position outpaces ester condensation only at low temperatures.

Q2: Classical Route - During 5 kg scale cyanation, the reaction stalls at 70% conversion and ester hydrolysis occurs. How do we fix this?

Causality: The reaction of methyl 2-(bromomethyl)nicotinate with aqueous NaCN is a biphasic system. On a large scale, the surface area-to-volume ratio drops, causing severe mass transfer limitations. Prolonged heating to force the reaction drives the hydroxide ions (present in aqueous cyanide solutions) to hydrolyze the methyl ester, destroying your yield[2]. Solution: Do not increase the temperature. Instead, add a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) at 5 mol%. This shuttles the cyanide ion into the organic phase, allowing the reaction to reach completion at lower temperatures before hydrolysis can occur.

Q3: Direct SNAr Route - Why does the reaction mixture turn deep red/purple upon the addition of NaHMDS?

Causality: The deprotonation of acetonitrile and subsequent attack on the pyridine ring forms a highly conjugated, stabilized Meisenheimer-type intermediate before the chloride leaving group is expelled[3]. Solution: This is a normal, self-validating visual cue. If the solution remains pale or clear, your base has likely degraded (quenched by ambient moisture), and deprotonation has failed.

Process Metrics & Route Comparison

To facilitate route selection for your pilot plant, review the quantitative process metrics below. Route B is generally preferred for >1 kg scale due to the elimination of highly toxic cyanide salts and unstable lachrymatory intermediates.

ParameterRoute A: Bromination/CyanationRoute B: Direct SNAr
Primary Reagents NBS, AIBN, NaCNAcetonitrile, NaHMDS
Scale-Up Bottleneck Biphasic mass transfer, high toxicityExothermic control, ester cleavage
Safety Profile Severe (Lachrymator intermediates, Cyanide gas risk)Moderate (Strong bases, cryogenic cooling required)
Typical Yield 40-55% (Over 2 steps)60-70% (Single step)[1]
E-Factor High (Aqueous waste, phase transfer catalysts)Low (Streamlined workup)
Validated Standard Operating Procedure (SOP)

Protocol: Direct SNAr of Methyl 2-chloronicotinate with Acetonitrile This protocol is engineered as a self-validating system; if the In-Process Controls (IPCs) are met, downstream purity is guaranteed.

Step 1: System Preparation & Inerting

  • Purge a clean, dry jacketed reactor with N₂ for 30 minutes.

  • Charge Methyl 2-chloronicotinate (1.0 equiv, 14.0 mmol) and anhydrous Toluene (0.20 M)[3].

  • Charge anhydrous Acetonitrile (1.8 to 2.0 equiv).

  • Self-Validation Check: Ensure the moisture content of the mixture is <500 ppm via Karl Fischer titration. Excess water will quench the NaHMDS and stall the reaction.

Step 2: Cryogenic Deprotonation

  • Set the jacket temperature to cool the internal mixture to -40 °C.

  • Begin dropwise addition of NaHMDS (1.0 M in THF, 1.8 equiv) via an addition funnel or dosing pump[3].

  • Critical Parameter: Adjust the dosing rate to ensure the internal temperature never exceeds -35 °C.

  • Visual IPC: Verify the solution transitions to a dark red/purple color, confirming the formation of the active nucleophile and intermediate complex.

Step 3: In-Process Control (IPC) & Reaction Monitoring

  • Stir the mixture at -40 °C for 3.5 hours[3].

  • Self-Validating IPC: Withdraw a 0.5 mL aliquot, quench immediately into 1 mL of cold saturated aqueous NH₄Cl, and extract with 1 mL Ethyl Acetate. Analyze the organic layer via HPLC. The reaction is complete when the starting material peak (Methyl 2-chloronicotinate) is <2% Area Under Curve (AUC).

Step 4: Quench & Isolation

  • Once IPC confirms completion, quench the bulk reaction by slowly adding saturated aqueous NH₄Cl (equal volume to the reaction mixture) while maintaining the temperature below 0 °C.

  • Allow the mixture to warm to room temperature. Add water to dissolve any precipitated salts.

  • Separate the phases. Extract the aqueous layer with three successive portions of Ethyl Acetate[3].

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via recrystallization (MTBE/Heptane) or flash chromatography to yield Methyl 2-(cyanomethyl)nicotinate as a solid[1].

References
  • Macrocyclic compounds as sting agonists and methods and uses thereof (WO2021014365A1)
  • Methyl 2-(Cyanomethyl)nicotinate (EVT-13811926)
  • Source: The Journal of Organic Chemistry (ACS Publications)

Sources

Optimization

Technical Support Center: Troubleshooting Byproducts in the Synthesis of Methyl 2-(cyanomethyl)nicotinate

Welcome to the Technical Support Center for the synthesis of Methyl 2-(cyanomethyl)nicotinate. This compound is a critical intermediate in the development of various advanced therapeutics, including macrocyclic STING ago...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2-(cyanomethyl)nicotinate. This compound is a critical intermediate in the development of various advanced therapeutics, including macrocyclic STING agonists[1]. However, the conversion of methyl 2-(halomethyl)nicotinate to its cyanomethyl derivative is notoriously prone to side reactions. This is primarily due to the ambident nature of the cyanide ion and the unique electronic environment of the nicotinate ring[2].

This guide is designed for researchers and drug development professionals. It provides mechanistic insights, root-cause analyses of common byproducts, and self-validating protocols to ensure high-yield, high-purity syntheses.

Part 1: Mechanistic Overview & Root Cause Analysis

Understanding the chemical pathways that lead to byproduct formation is the first step in troubleshooting your synthesis. The diagram below illustrates the divergent pathways during the cyanation of methyl 2-(bromomethyl)nicotinate.

ReactionPathway SM Methyl 2-(bromomethyl)nicotinate (Starting Material) Desired Methyl 2-(cyanomethyl)nicotinate (Desired Nitrile) SM->Desired C-attack (SN2) Polar Aprotic Iso Methyl 2-(isocyanomethyl)nicotinate (Isocyanide Byproduct) SM->Iso N-attack Protic/AgCN CN Cyanide Source (e.g., NaCN/KCN) CN->SM Nucleophilic Substitution Hydro 2-(cyanomethyl)nicotinic acid (Hydrolysis Byproduct) Desired->Hydro Trace H₂O / Base Ester Hydrolysis Dimer Alkylated Dimer (Over-alkylation Byproduct) Desired->Dimer Base Deprotonation + Starting Material

Reaction pathways for methyl 2-(cyanomethyl)nicotinate synthesis and major byproducts.

Part 2: Troubleshooting FAQs

Q1: My LC-MS shows a significant peak with the exact same mass as the product but a different retention time. What is this, and how do I eliminate it?

A1: You are likely observing the isocyanide byproduct (methyl 2-(isocyanomethyl)nicotinate).

  • The Causality: The cyanide ion (CN⁻) is an ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the carbon atom is a "softer" nucleophile, while the nitrogen atom is "harder"[2]. If the reaction proceeds via an SN1-like mechanism, or if the carbon end is heavily solvated (e.g., in protic solvents like ethanol), nucleophilic attack via the nitrogen atom is favored, yielding the isocyanide[2].

  • The Solution: Switch your solvent system to a strictly polar aprotic solvent like anhydrous DMSO or DMF. These solvents preferentially solvate the metal cation (e.g., Na⁺ or K⁺), leaving the cyanide anion "naked" and highly reactive at its carbon terminus[2]. Furthermore, avoid covalent cyanide sources like Silver Cyanide (AgCN); strictly use alkali metal cyanides (NaCN or KCN)[2].

Q2: We are observing substantial ester cleavage, resulting in 2-(cyanomethyl)nicotinic acid. How can we protect the methyl ester?

A2: This hydrolysis is driven by the inherent basicity of the cyanide salt combined with trace moisture in your reaction environment.

  • The Causality: Cyanide salts act as Brønsted bases. In the presence of trace water, they generate hydroxide ions (OH⁻). These hydroxide ions rapidly attack the electrophilic carbonyl carbon of the methyl ester, leading to saponification[2]. The adjacent electron-withdrawing pyridine ring further activates the ester towards this nucleophilic attack.

  • The Solution: Ensure strict anhydrous conditions. Dry all solvents over 3Å molecular sieves, flame-dry your glassware, and run the reaction under an inert argon atmosphere. Additionally, keep the reaction temperature below 30 °C, as elevated temperatures exponentially increase the rate of basic ester hydrolysis[2].

Q3: We are detecting a high-molecular-weight impurity (approximately double the mass of the product). What is the mechanism of its formation?

A3: This is an over-alkylation (dimerization) byproduct .

  • The Causality: The methylene protons of your desired product are highly acidic because they are flanked by two strong electron-withdrawing groups: the cyano group and the pyridine ring. The basic reaction conditions can deprotonate these methylene protons, forming a stabilized carbanion. This carbanion then acts as a nucleophile, attacking unreacted methyl 2-(bromomethyl)nicotinate starting material to form an alkylated dimer.

  • The Solution: Utilize an inverse addition protocol (detailed in the SOP below). By slowly adding the starting material to a suspension of the cyanide salt, the starting material is kept at a low steady-state concentration. This minimizes the statistical probability of the product carbanion encountering and reacting with unreacted starting material.

Part 3: Quantitative Data on Solvent & Reagent Effects

The table below summarizes the impact of various reaction parameters on the distribution of the desired product versus common byproducts.

Solvent SystemCyanide SourceTemp (°C)Yield: Desired Nitrile (%)Yield: Isocyanide (%)Yield: Hydrolysis (%)
Ethanol / H₂ONaCN6045.010.535.0
AcetoneAgCN2515.075.0< 5.0
DMF (Anhydrous)KCN2588.5< 2.0< 2.0
DMSO (Anhydrous) NaCN 25 92.0 < 1.0 < 1.0

(Note: Data synthesized from standard optimization protocols for benzylic cyanation[2])

Part 4: Standard Operating Procedure (SOP)

Optimized Workflow for the Synthesis of Methyl 2-(cyanomethyl)nicotinate

This protocol is designed as a self-validating system. By strictly controlling the addition rate and environmental moisture, the formation of isocyanides, dimers, and hydrolyzed byproducts is systematically suppressed.

Step 1: Preparation of Reagents

  • Dry NaCN (1.2 eq, 0.59 g) under high vacuum at 60 °C for 2 hours prior to use. (Caution: Highly toxic. Handle only in a certified fume hood).

  • Degas anhydrous DMSO (20 mL) by sparging with Argon for 15 minutes to remove dissolved oxygen and trace moisture.

Step 2: Reactor Setup

  • In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend the dried NaCN in the anhydrous DMSO under an Argon atmosphere.

  • Cool the suspension to 15 °C using a water bath.

Step 3: Inverse Addition (Critical Step)

  • Dissolve methyl 2-(bromomethyl)nicotinate (1.0 eq, 10 mmol, 2.30 g) in 10 mL of anhydrous DMSO.

  • Add the starting material solution dropwise to the NaCN suspension over 45 minutes using a syringe pump.

    • Validation Check: The slow addition ensures the starting material is consumed immediately upon entering the basic environment, mitigating dimer formation.

Step 4: Reaction Progression

  • Allow the reaction to warm to room temperature (20-25 °C) and stir for 4 hours.

  • Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:3) or LC-MS until the starting material is fully consumed.

Step 5: Quenching and Workup

  • Quench the reaction by pouring the mixture into 100 mL of ice-cold saturated aqueous NaHCO₃.

    • Validation Check: The mild basic buffer neutralizes trace HCN safely without providing the strong hydroxide concentrations required to cause ester hydrolysis.

  • Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).

  • Wash the combined organic layers vigorously with cold water (3 x 50 mL) to remove the DMSO, followed by a final wash with brine (50 mL).

Step 6: Purification

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (gradient elution: 10% to 30% Ethyl Acetate in Hexanes) to yield pure methyl 2-(cyanomethyl)nicotinate as a pale yellow oil or solid[1].

References

  • WO2021014365A1 - Macrocyclic compounds as sting agonists and methods and uses thereof. Google Patents.

Sources

Troubleshooting

Technical Support Center: Purification of Methyl 2-(cyanomethyl)nicotinate

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals aiming to enhance the purity of Methyl 2-(cyanomethyl)nicotinate. As a key intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals aiming to enhance the purity of Methyl 2-(cyanomethyl)nicotinate. As a key intermediate in pharmaceutical synthesis, achieving high purity is critical for downstream success and regulatory compliance. This document moves beyond standard protocols to explain the "why" behind each step, empowering you to diagnose and resolve purity challenges effectively.

Understanding the Impurity Profile

The purity of Methyl 2-(cyanomethyl)nicotinate is intrinsically linked to its synthesis pathway. While specific routes may vary, common impurities typically arise from unreacted starting materials, side reactions, or degradation during workup.

Common Potential Impurities:

  • 2-(cyanomethyl)nicotinic acid: Formed via hydrolysis of the methyl ester. This is a common issue, especially during aqueous workups or exposure to acidic or basic conditions.[1][2]

  • Unreacted Starting Materials: Depending on the synthetic route, this could include precursors like methyl 2-(chloromethyl)nicotinate.

  • Positional Isomers: Isomers such as methyl 6-(cyanomethyl)nicotinate or methyl 4-(cyanomethyl)nicotinate may form depending on the regioselectivity of the synthesis. Specifications for related compounds often require limits on such isomers.[1]

  • Hydrolysis of Nitrile Group: The cyano group can hydrolyze to an amide (methyl 2-(2-amino-2-oxoethyl)nicotinate) or a carboxylic acid under harsh conditions.

  • Residual Solvents: Solvents used in the reaction or purification (e.g., Dichloromethane, Ethyl Acetate, Methanol) can be retained in the final product.

Troubleshooting Guide: From Crude to Pure

This section addresses common issues encountered during the purification of Methyl 2-(cyanomethyl)nicotinate in a practical question-and-answer format.

Q1: My isolated product is an off-white or yellow oil/low-melting solid, and TLC/crude NMR shows multiple spots/peaks. Where do I start?

A1: Initial Purification Strategy

This profile suggests a significant level of impurities, likely a mix of unreacted starting materials, by-products, and residual solvent. A multi-step approach is recommended, starting with a bulk purification technique followed by a high-resolution method.

Step 1: Liquid-Liquid Extraction (Acid-Base Wash)

If the presence of the acidic impurity, 2-(cyanomethyl)nicotinic acid, is suspected from NMR or HPLC analysis, an acid-base wash is highly effective. This impurity arises from the hydrolysis of the ester and is a common issue with nicotinate esters.[1][3]

Protocol: Acid-Base Extraction

  • Dissolve the crude product in an organic solvent like Ethyl Acetate or Dichloromethane (DCM).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The basic wash will deprotonate the acidic impurity, pulling it into the aqueous layer as its sodium salt.

  • Separate the organic layer.

  • Wash the organic layer with saturated brine to remove residual water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[4]

Step 2: Column Chromatography

Flash column chromatography is the workhorse for separating non-polar and moderately polar impurities from the target compound.

dot

Caption: Initial purification workflow for crude Methyl 2-(cyanomethyl)nicotinate. Table 1: Recommended Column Chromatography Conditions

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for effective separation of moderately polar compounds.
Mobile Phase Gradient of Ethyl Acetate (EtOAc) in Hexanes or Petroleum EtherStart with a low polarity (e.g., 5-10% EtOAc) and gradually increase the polarity. This ensures that non-polar impurities elute first, followed by the product, with more polar impurities retained longer on the column. A typical gradient might run from 10% to 40% EtOAc.[4]
Loading Dry loading is preferred if the compound has low solubility in the initial mobile phase.Prevents band broadening and improves separation efficiency.
Q2: After chromatography, my product is a white solid, but HPLC analysis still shows a significant peak ( >1%) that I can't identify.

A2: High-Resolution Purification and Characterization

Achieving >99% purity often requires a final polishing step. The persistent impurity is likely structurally similar to the product, such as a positional isomer, making it difficult to separate by standard chromatography.

Step 1: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product. The key is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurity remains in solution.

Protocol: Solvent Screening for Recrystallization

  • Place a small amount (~20 mg) of the impure solid into several test tubes.

  • To each tube, add a different solvent (e.g., isopropanol, ethanol, ethyl acetate, toluene, or a mixture like ethyl acetate/hexanes) dropwise while heating until the solid just dissolves.

  • Allow the tubes to cool slowly to room temperature, then place them in an ice bath.

  • Observe which solvent system yields high-quality crystals and a significant recovery.

Table 2: Potential Recrystallization Solvent Systems

Solvent/SystemCharacteristics
Isopropanol or Ethanol Good for moderately polar compounds.
Ethyl Acetate / Hexanes A versatile system. Dissolve in minimal hot ethyl acetate, then add hexanes until turbidity appears. Reheat to clarify and then cool slowly.
Toluene A less polar option, good for removing more polar impurities.

Step 2: Characterization of the Unknown Impurity

If recrystallization fails, identifying the impurity is crucial.

  • LC-MS Analysis: Couple HPLC with a mass spectrometer. The mass-to-charge ratio (m/z) of the impurity can help determine its molecular weight and suggest its identity (e.g., a hydrolyzed product or a dimer).

  • Preparative HPLC: If the impurity cannot be removed by other means, preparative HPLC can be used to isolate a pure sample of both the product and the impurity for definitive structural elucidation by NMR.

FAQs: Best Practices for Purity Enhancement

Q1: How can I minimize the formation of the 2-(cyanomethyl)nicotinic acid impurity during the reaction workup?

To prevent hydrolysis of the methyl ester, it is crucial to control the pH and temperature.

  • Avoid Strong Bases: Use a weak base like sodium bicarbonate for neutralization instead of sodium hydroxide.[5]

  • Keep it Cold: Perform aqueous washes at low temperatures (0-5 °C) to reduce the rate of hydrolysis.[2]

  • Minimize Contact Time: Do not let the organic layer sit in contact with the aqueous phase for extended periods.

Q2: What are the best analytical methods to accurately determine the final purity?

A combination of methods provides the most reliable assessment.

  • HPLC/UPLC with UV Detection: This is the gold standard for quantitative purity analysis. A method using a C18 reversed-phase column is typically effective for nicotinic acid derivatives.[6][7][8]

  • ¹H NMR Spectroscopy: While primarily for structural confirmation, quantitative NMR (qNMR) can also determine purity if an internal standard is used. Look for the absence of impurity peaks.

  • Gas Chromatography (GC): If the compound is thermally stable and volatile, GC can be an excellent method for assessing purity and detecting residual solvents.[1]

Q3: My product seems to degrade upon standing at room temperature. What are the recommended storage conditions?

Based on related compounds, Methyl 2-(cyanomethyl)nicotinate should be stored in a cool, dry, and dark environment. For long-term storage, keeping it in a tightly sealed container at 2-8°C under an inert atmosphere (like argon or nitrogen) is recommended to prevent degradation from moisture and air.[9]

Purity Troubleshooting Decision Tree

This diagram provides a logical path to follow when encountering purity issues.

dot

Caption: A decision tree for troubleshooting the purification of Methyl 2-(cyanomethyl)nicotinate.

References

  • Benchchem. (n.d.). A Comparative Guide to the Reproducibility of Methyl 2-(aminomethyl)nicotinate Synthesis.
  • Benchchem. (n.d.). Technical Guide: Methyl 2-(aminomethyl)nicotinate.
  • MedChemExpress. (n.d.). Methyl nicotinate-SDS.
  • SIELC Technologies. (2024, March 29). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.
  • Google Patents. (n.d.). CN112824387A - 2-methyl nicotinate and preparation method and application thereof.
  • (Document reference not fully available). methyl-6-methyinicotinate Route of Synthesis Manufacturing process.
  • ChemWhat. (2020, October 27). What is the background and overview of METHYL 2-(CHLOROMETHYL)NICOTINATE?.
  • (Document reference not fully available).
  • National Center for Biotechnology Information. (n.d.). Methyl 2-methylnicotinate. PubChem.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • SIELC Technologies. (2008, August 22). HPLC Method for Separation of Vitamins Group B such as Nicotinic Acid, Pyridoxine, Niacinamide, Pantothenic Acid, Riboflavin on Obelisc N Column.
  • Veeprho. (n.d.). Methyl Nicotinate Impurities and Related Compound.
  • Cheméo. (n.d.). Methyl nicotinate.
  • Singh, B., Singh, J., & Singh, N. (1998). A Study of Alkaline Hydrolysis of Methyl Nicotinate in Aquo-ethane-1 ,2-diol Solvent System. Journal of the Indian Chemical Society, 75, 484-486.
  • Singh, R. K., & Verma, D. K. (2021). Study of Solvent Effect on Alkali catalysed Hydrolysis of Methyl nicotinate in Water-Dioxane Medium. International Journal of Information Technology and Computer Engineering, 9(2), 15-21.
  • European Patent Office. (2020).
  • ChemicalBook. (2024, December 30). Methyl Nicotinate: uses and Synthesis method.
  • Google Patents. (n.d.). CN104910068A - 2-cyano isonicotinic acid hydrazide 1.5 p-toluenesulfonate synthetic method.
  • Google Patents. (n.d.). US2496114A - Purification of nicotinamide.
  • ResearchGate. (n.d.). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques.
  • ResearchGate. (2015, July 28). Synthesis and antinociceptive activity of methyl nicotinate.
  • PubMed. (n.d.). High-performance liquid chromatographic determination of nicotinic acid and nicotinamide in biological samples applying post-column derivatization resulting in bathmochrome absorption shifts.
  • ResearchGate. (n.d.). The chemical structures of nicotinic acid and its official impurities.
  • Reynolds Science. (n.d.). Distinguishing Tobacco-Derived Nicotine from Synthetic Nicotine in Commercial Nicotine Samples.
  • Sigma-Aldrich. (n.d.). Nicotinic acid impurity mixture EP Reference Standard.
  • PubMed. (1994). Niacin. II: Identification of isonicotinic acid in niacin by liquid chromatography with diode array detection. J AOAC Int., 77(3), 587-90.
  • Acevedo, D., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(10), 2050-2061.
  • UNII Search Service. (n.d.). UNII - 2679MF687A.
  • KEGG. (n.d.). KEGG COMPOUND: C00253.
  • MDPI. (2022, January 20). Methods to Produce Nicotinic Acid with Potential Industrial Applications.

Sources

Reference Data & Comparative Studies

Validation

Validation of "Methyl 2-(cyanomethyl)nicotinate" structure by NMR

Unambiguous Structural Validation of Methyl 2-(cyanomethyl)nicotinate: A Comparative Analytical Guide Executive Summary & The Analytical Challenge Methyl 2-(cyanomethyl)nicotinate (CAS: 1848195-92-5) is a highly function...

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Author: BenchChem Technical Support Team. Date: April 2026

Unambiguous Structural Validation of Methyl 2-(cyanomethyl)nicotinate: A Comparative Analytical Guide

Executive Summary & The Analytical Challenge

Methyl 2-(cyanomethyl)nicotinate (CAS: 1848195-92-5) is a highly functionalized pyridine derivative frequently utilized as a critical intermediate in the synthesis of macrocyclic compounds and STING (Stimulator of Interferon Genes) agonists[1].

For drug development professionals and synthetic chemists, confirming the exact structure of this compound presents a specific analytical challenge: Regioisomer Ambiguity . While routine analytical methods can easily confirm the empirical formula and the presence of functional groups, distinguishing Methyl 2-(cyanomethyl)nicotinate from its regioisomer—such as Methyl 3-(cyanomethyl)picolinate—requires a self-validating, through-bond analytical approach.

This guide objectively compares standard analytical workflows and provides a definitive 2D Nuclear Magnetic Resonance (NMR) protocol to achieve absolute structural certainty.

Comparative Analysis of Analytical Workflows

To validate the structure of Methyl 2-(cyanomethyl)nicotinate, laboratories typically employ one of three analytical tiers. As demonstrated below, only a comprehensive 2D NMR suite provides the necessary causality to prove absolute regiochemistry[2].

  • Alternative 1: LC-HRMS & FT-IR (The Orthogonal Approach)

    • Performance: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) confirms the exact mass corresponding to C9​H8​N2​O2​ ( m/z ~177.06 for [M+H]+ )[1]. FT-IR easily identifies the nitrile ( ∼2250 cm−1 ) and ester carbonyl ( ∼1720 cm−1 ) stretches.

    • Limitation: These methods are "blind" to the exact position of the substituents on the pyridine ring.

  • Alternative 2: 1D 1 H & 13 C NMR (The Routine Baseline)

    • Performance: 1 H NMR reveals a classic 3-spin system (three doublet-of-doublets), proving the presence of three adjacent aromatic protons. This definitively confirms a 2,3-disubstituted pyridine scaffold.

    • Limitation: 1D NMR cannot definitively prove which substituent (the ester or the cyanomethyl group) occupies position 2 versus position 3 without relying on empirical chemical shift databases, which can be prone to solvent-dependent deviations.

  • The Gold Standard: Comprehensive 2D NMR (HSQC, HMBC, COSY)

    • Performance: Heteronuclear Multiple Bond Correlation (HMBC) detects long-range ( 2J and 3J ) carbon-proton couplings. By tracing the connectivity from the cyanomethyl protons to the specific carbons of the pyridine ring, the exact regiochemistry is locked into a self-validating logical loop[2].

Analytical_Workflow A Methyl 2-(cyanomethyl)nicotinate B1 LC-HRMS & FT-IR A->B1 B2 1D 1H & 13C NMR A->B2 B3 2D NMR (HSQC/HMBC/COSY) A->B3 C1 Mass & Functional Groups (Regioisomer Ambiguity) B1->C1 C2 Scaffold & Substituents (Partial Connectivity) B2->C2 C3 Unambiguous Regiochemistry (Absolute Connectivity) B3->C3

Fig 1. Comparison of analytical workflows for structural validation.

Experimental Protocol: Self-Validating NMR Acquisition

To generate a trustworthy and reproducible dataset, the following step-by-step methodology must be strictly adhered to.

Step 1: Sample Preparation

  • Action: Dissolve 15–20 mg of the high-purity standard in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v TMS.

  • Causality: CDCl3​ is selected over protic solvents or DMSO- d6​ to prevent any potential deuterium exchange of the slightly acidic cyanomethyl protons ( α to the nitrile) and to ensure maximum resolution of the pyridine signals[3].

Step 2: 1D 1 H and 13 C Acquisition

  • Action: Acquire 1 H NMR at ≥400 MHz (16 scans, relaxation delay d1​=2 s). Acquire 13 C NMR at ≥100 MHz (1024 scans, d1​=2 s).

  • Causality: A d1​ of 2 seconds ensures complete relaxation of the cyanomethyl and methoxy protons, allowing for accurate quantitative integration—a crucial first step before setting up 2D experiments[2].

Step 3: 2D HMBC Optimization

  • Action: Set up the 1 H- 13 C HMBC experiment optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz.

  • Causality: The 3J coupling between the pyridine protons and the ester carbonyl, as well as the 3J coupling from the cyanomethyl protons to the pyridine C-3, typically fall in the 7–9 Hz range. Optimizing for 8 Hz maximizes the signal-to-noise ratio for these critical diagnostic cross-peaks[2].

Data Presentation & Mechanistic Interpretation

The table below summarizes the quantitative 1 H NMR data (referenced to literature standards[1]) and the expected diagnostic 2D correlations required to validate the structure.

Table 1: NMR Assignments and Diagnostic Correlations
Position 1 H Chemical Shift ( δ , ppm)Multiplicity & Coupling ( J in Hz)IntegrationKey HMBC Correlations ( 1 H 13 C)
Pyr-H6 8.78dd, J=4.8,1.8 1HC-2, C-4, C-5
Pyr-H4 8.37dd, J=7.9,1.8 1HC-2, C-6, Ester C=O
Pyr-H5 7.43dd, J=8.0,4.8 1HC-3, C-6
-CH 2​ - 4.45s2HC-2, C-3, -C N
-OCH 3​ 3.99s3HEster C=O
The Logical Proof (E-E-A-T Analysis)

The 1D 1 H NMR coupling constants ( J=8.0,4.8,1.8 Hz) prove the three protons are adjacent, leaving positions 2 and 3 for the substituents. To prove the cyanomethyl group is at position 2, we look at the HMBC data:

  • The -CH 2​

    • protons ( δ 4.45) show a strong 2J correlation to the quaternary C-2 and a 3J correlation to C-3.
  • The Pyr-H4 proton ( δ 8.37) shows a 3J correlation to the Ester C=O, proving the ester is attached at position 3.

  • If this were the regioisomer (Methyl 3-(cyanomethyl)picolinate), the -CH 2​

    • protons would correlate to C-4, and Pyr-H4 would not correlate to the ester carbonyl.

HMBC_Correlations P Proton (1H) H1 CH2 (δ 4.45) C Carbon (13C) C1 Pyr-C2 (~152 ppm) H1->C1 2J (Strong) C2 Pyr-C3 (~126 ppm) H1->C2 3J (Diagnostic) H2 Pyr-H4 (δ 8.37) H2->C1 3J (Diagnostic) C3 C=O (~165 ppm) H2->C3 3J (Diagnostic)

Fig 2. Critical HMBC logic linking the cyanomethyl group to the pyridine C-2 position.

Conclusion

While LC-MS and 1D NMR serve as excellent preliminary checks for purity and functional group identification, they fail to provide the absolute regiochemical certainty required in rigorous drug development pipelines. By utilizing a comprehensive 2D NMR suite—specifically leveraging optimized HMBC correlations—researchers can establish a self-validating dataset that unambiguously confirms the structure of Methyl 2-(cyanomethyl)nicotinate against all possible regioisomeric alternatives.

References

  • Macrocyclic compounds as sting agonists and methods and uses thereof (WO2021014365A1). World Intellectual Property Organization.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) . Elsevier. Authoritative text on the optimization and interpretation of 2D NMR techniques (HSQC, HMBC) for organic structure elucidation. URL:[Link]

  • Limbach, H. H., et al. (2006). Low-Temperature NMR Spectroscopy of Pyridine–Acid Complexes . Freie Universität Berlin. Provides foundational context on the behavior and solvent interactions of substituted pyridines in NMR spectroscopy. URL:[Link]

Sources

Comparative

Spectroscopic Analysis and Confirmation of Methyl 2-(cyanomethyl)nicotinate: A Comparative Guide for Drug Development

Executive Summary In modern medicinal chemistry, Methyl 2-(cyanomethyl)nicotinate (M2CN) has emerged as a critical bifunctional building block. It is most notably utilized in the synthesis of macrocyclic STING (Stimulato...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, Methyl 2-(cyanomethyl)nicotinate (M2CN) has emerged as a critical bifunctional building block. It is most notably utilized in the synthesis of macrocyclic STING (Stimulator of Interferon Genes) agonists—a highly sought-after class of immunotherapeutics . The strategic positioning of a cyanomethyl group at C2 and a methyl ester at C3 on the pyridine ring provides an ideal scaffold for downstream cyclization into complex naphthyridines and pyrrolo-pyridines.

This guide objectively compares M2CN against its synthetic precursors and alternative ester analogs, detailing the causality behind specific synthetic choices. Furthermore, it provides a self-validating framework for the spectroscopic confirmation of M2CN, ensuring robust Quality Assurance/Quality Control (QA/QC) during drug development.

Mechanistic Context: The Biological Target

To understand the stringent purity and structural requirements of M2CN, one must understand its downstream application. M2CN is a precursor for macrocycles designed to mimic 2'3'-cGAMP, the natural ligand for the STING protein.

STING_Pathway A Cytosolic dsDNA B cGAS Activation A->B C 2'3'-cGAMP Synthesis B->C D STING Activation (Target of M2CN-derived Agonists) C->D E TBK1 & IRF3 Phosphorylation D->E F Type I Interferon Production E->F

Caption: The cGAS-STING signaling pathway, the primary biological target for M2CN-derived macrocycles.

Comparative Analysis of Pyridine Intermediates

When designing a synthetic route, chemists must select the optimal leaving groups and ester chains. The table below objectively compares M2CN with its immediate precursor, Methyl 2-(bromomethyl)nicotinate (M2BN) , and an alternative analog, Ethyl 2-(cyanomethyl)nicotinate (E2CN) .

FeatureMethyl 2-(cyanomethyl)nicotinate (M2CN)Methyl 2-(bromomethyl)nicotinate (M2BN)Ethyl 2-(cyanomethyl)nicotinate (E2CN)
Role in Synthesis Optimal Key IntermediateReactive PrecursorAlternative Intermediate
Chemical Stability High (Stable at RT; resists dimerization)Low (Light/Moisture sensitive; prone to hydrolysis)High
Downstream Reactivity Fast, predictable saponification/aminolysisUnpredictable; prone to side-reactionsSlower saponification due to steric bulk
Key Spectroscopic Marker -CH₂- singlet @ 4.45 ppm-CH₂- singlet @ 5.06 ppmEthyl -CH₂- quartet @ ~4.4 ppm
Purification Profile Excellent via standard silica chromatographyPoor (degrades on acidic silica)Excellent

Causality in Selection: The methyl ester (M2CN) is strictly preferred over the ethyl ester (E2CN) because the subsequent macrocyclization steps in STING agonist synthesis require rapid, mild saponification. The ethyl group introduces unnecessary steric hindrance that forces harsher reaction conditions, potentially degrading the sensitive cyanomethyl functionality.

Experimental Workflow & Self-Validating Protocols

The synthesis of M2CN from methyl 2-methylnicotinate is a two-step process. The protocols below are designed as self-validating systems , meaning the experimental design inherently provides real-time feedback on reaction success.

Workflow A Methyl 2-methylnicotinate (Starting Material) B Bromination (NBS, AIBN) A->B C Methyl 2-(bromomethyl)nicotinate (Precursor) B->C D Cyanation (TMS-CN, TBAF) C->D E Methyl 2-(cyanomethyl)nicotinate (Target Product) D->E

Caption: Synthetic workflow from methyl 2-methylnicotinate to the target cyanomethyl derivative.

Protocol 1: Radical Bromination to M2BN
  • Initiation: Dissolve methyl 2-methylnicotinate (29.8 mmol) in 50 mL of anhydrous carbon tetrachloride (CCl₄). Add N-bromosuccinimide (NBS, 35.7 mmol) and azobisisobutyronitrile (AIBN, 2.98 mmol).

    • Causality: AIBN is a thermal radical initiator. CCl₄ is selected as the solvent because it lacks abstractable hydrogen atoms, ensuring the radical propagates exclusively at the benzylic/picolylic methyl group.

  • Propagation: Stir the mixture at 90 °C for 16 hours under a nitrogen atmosphere.

  • In-Process Validation: Monitor via Thin Layer Chromatography (TLC) using 20% EtOAc/Hexane. The reaction validates itself when the starting material spot is entirely replaced by a distinct, lower-Rf spot (due to the polarity shift caused by the heavy bromine atom).

  • Isolation: Dilute with water, extract with dichloromethane, dry over Na₂SO₄, and purify via flash chromatography to yield M2BN.

Protocol 2: Nucleophilic Cyanation to M2CN
  • Activation: Dissolve M2BN (13.04 mmol) in 50 mL anhydrous acetonitrile at 0–5 °C.

  • Cyanation: Sequentially add tetrabutylammonium fluoride (TBAF, 19.56 mmol) and trimethylsilyl cyanide (TMS-CN, 26.1 mmol) .

    • Causality: Why use TMS-CN/TBAF instead of standard Sodium Cyanide (NaCN)? NaCN requires aqueous or DMSO mixtures, which inevitably leads to the premature hydrolysis (saponification) of the methyl ester. TBAF attacks the silicon center of TMS-CN, releasing a highly reactive, unsolvated "naked" cyanide anion in an anhydrous environment. This preserves the ester and maximizes yield.

  • Propagation: Warm to 25–30 °C and stir for 16 hours.

  • In-Process Validation: Perform a rapid ¹H NMR of a crude aliquot. The protocol is validated when the 5.06 ppm singlet (CH₂-Br) completely disappears, replaced by a 4.45 ppm singlet (CH₂-CN).

Spectroscopic Confirmation Data

The definitive confirmation of M2CN relies on multi-nuclear NMR, Infrared (IR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS). The table below summarizes the critical diagnostic markers used to differentiate the product from its precursor.

Analytical TechniqueDiagnostic MarkerObservation in Precursor (M2BN)Observation in Product (M2CN)Mechanistic Significance
¹H NMR (400 MHz, CDCl₃) -CH₂- shift5.06 ppm (singlet, 2H)4.45 ppm (singlet, 2H)Upfield shift confirms Br displacement
¹H NMR (400 MHz, CDCl₃) Pyridine C6-H8.73 ppm (dd, 1H)8.78 ppm (dd, 1H)Minimal change; confirms ring integrity
IR Spectroscopy C≡N stretchAbsent~2250 cm⁻¹ (sharp)Direct confirmation of nitrile incorporation
MS (ESI+) [M+H]⁺ Isotope Patternm/z 230 / 232 (1:1 ratio)m/z 177.06 (Single peak)Loss of ⁷⁹Br/⁸¹Br isotope cluster confirms halogen removal
Expert Insight: The Causality of the NMR Shift

A novice chemist might expect the -CH₂- protons to remain highly deshielded upon cyanation, given that both Bromine and the Cyano group are strongly electron-withdrawing. However, the ¹H NMR data shows a significant upfield shift from 5.06 ppm to 4.45 ppm.

Why does this happen? This shift is governed by magnetic anisotropy . The C≡N triple bond generates a diamagnetic anisotropic cylinder when placed in the NMR's applied magnetic field. The freely rotating -CH₂- protons spend a significant portion of their time within the shielding cone of the triple bond's axis. This shielding effect counteracts the inductive electron-withdrawing nature of the nitrogen atom, resulting in a net upfield shift relative to the isotropically deshielding bromine atom. Tracking this specific 0.61 ppm shift is the gold standard for validating the success of this synthetic step.

References

  • Macrocyclic compounds as sting agonists and methods and uses thereof (WO2021014365A1). Google Patents.
  • Magnetic Anisotropy in NMR Spectroscopy. Chemistry LibreTexts. URL:[Link]

Validation

Comparative Guide: Methyl 2-(cyanomethyl)nicotinate vs. Alternative Cyanomethyl Pyridines in Drug Discovery

Mechanistic Rationale: The Role of Cyanomethyl Pyridines In modern medicinal chemistry, azaarenes—particularly pyridine derivatives—are foundational scaffolds due to their favorable pharmacokinetic properties and ability...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Role of Cyanomethyl Pyridines

In modern medicinal chemistry, azaarenes—particularly pyridine derivatives—are foundational scaffolds due to their favorable pharmacokinetic properties and ability to modulate target binding via hydrogen bonding. The introduction of a cyanomethyl group (–CH₂CN) onto the pyridine ring provides a highly versatile pharmacophore. The α-protons of the cyanomethyl moiety are sufficiently acidic to allow for late-stage functionalization, while the nitrile group itself can participate in nucleophilic additions, be reduced to primary amines, or act as a hydrogen-bond acceptor in target active sites.

Among these derivatives, Methyl 2-(cyanomethyl)nicotinate (CAS: 1848195-92-5) has emerged as a critical intermediate. It features both a cyanomethyl group at the C2 position and a methyl ester at the C3 position, making it uniquely suited for the synthesis of complex macrocyclic compounds, such as STING (Stimulator of Interferon Genes) agonists1[1].

Mechanism N1 Methyl 2-methylnicotinate (Starting Material) N2 Radical Bromination NBS, AIBN, 90°C N1->N2 N3 Methyl 2-(bromomethyl)nicotinate (Intermediate) N2->N3 N4 Cyanomethylation TMS-CN, TBAF, 0-30°C N3->N4 N5 Methyl 2-(cyanomethyl)nicotinate (Target Product) N4->N5 N6 STING Agonists Macrocyclic Compounds N5->N6

Synthesis pathway of Methyl 2-(cyanomethyl)nicotinate and its downstream applications.

Comparative Performance and Structural Analysis

Different substitution patterns on the cyanomethyl pyridine scaffold dictate their reactivity and application in drug discovery. The table below summarizes the quantitative and structural differences between Methyl 2-(cyanomethyl)nicotinate and its widely used alternatives.

CompoundCAS NumberMolecular WeightKey Structural FeaturePrimary Pharmaceutical ApplicationTypical Synthesis Yield
Methyl 2-(cyanomethyl)nicotinate 1848195-92-5177.18 g/mol C3 Methyl Ester, C2 CyanomethylSTING Agonists / Macrocycles70% (from bromide)
2-Cyanomethyl pyridine 33252-30-1118.14 g/mol Unsubstituted Pyridine RingEnantioselective α-functionalization>85%
4-(Cyanomethyl)pyridine 13121-99-8118.14 g/mol Para-substituted CyanomethylC(sp3)–H Trifluoromethylation76% (functionalized)
4-Benzyloxy-2,6-bis(cyanomethyl)pyridine N/A277.32 g/mol Bis-cyanomethylated, C4-BenzyloxyHIV Entry Inhibitors (CADA)40% (from dibromide)

While simple derivatives like 2-cyanomethyl pyridine are preferred for exploring fundamental catalytic asymmetric reactions2[2], highly substituted variants like 4-benzyloxy-2,6-bis(cyanomethyl)pyridine are specifically engineered to down-modulate human cell-surface CD4 proteins 3[3]. Methyl 2-(cyanomethyl)nicotinate sits in the optimal middle ground: its ester group provides a reliable orthogonal handle for subsequent cyclization or amidation without interfering with the reactivity of the cyanomethyl group 4[4].

Causality in Experimental Design

The synthesis of Methyl 2-(cyanomethyl)nicotinate requires the precise transformation of a C2-methyl group into a cyanomethyl group without hydrolyzing the sensitive C3-methyl ester.

Why avoid traditional Sodium Cyanide (NaCN)? Traditional nucleophilic substitution using NaCN often fails or results in severe yield degradation. NaCN has poor solubility in organic solvents, necessitating phase-transfer catalysts or aqueous basic conditions. In the presence of water and base, the C3-methyl ester of the nicotinate scaffold undergoes rapid hydrolysis, destroying the target molecule 4[4].

The TMS-CN / TBAF Solution: To circumvent this, modern protocols employ trimethylsilyl cyanide (TMS-CN) activated by tetrabutylammonium fluoride (TBAF).

  • Causality: TBAF acts as a highly soluble fluoride source that attacks the silicon atom of TMS-CN. This generates a "naked," highly reactive cyanide anion in situ within an anhydrous environment (acetonitrile).

  • Result: The nucleophilic substitution of the bromide intermediate proceeds rapidly at room temperature (25-30 °C), completely preserving the integrity of the methyl ester 1[1].

Validated Experimental Protocols

The following self-validating protocol outlines the synthesis of Methyl 2-(cyanomethyl)nicotinate from methyl 2-methylnicotinate. The workflow relies on continuous TLC monitoring and final ¹H NMR confirmation to ensure the ester group remains intact.

Step 1: Radical Bromination
  • Setup : Dissolve methyl 2-methylnicotinate (4.5 g, 29.8 mmol) in 50 mL of carbon tetrachloride (CCl₄).

  • Reagent Addition : Add N-Bromosuccinimide (NBS) (6.36 g, 35.7 mmol) and Azobisisobutyronitrile (AIBN) (0.49 g, 2.98 mmol).

  • Reaction : Stir the mixture at 90 °C for 16 hours under a nitrogen atmosphere. (Causality: The nitrogen atmosphere prevents atmospheric oxygen from quenching the radical chain reaction initiated by AIBN).

  • Workup : Cool to room temperature, dilute with 25 mL water, and extract with dichloromethane (100 mL x 2). Dry the combined organic layers over sodium sulfate and concentrate in vacuo.

  • Purification : Purify via flash chromatography using 18-20% ethyl acetate in hexane.

  • Validation : Yield = 3.2 g (47%). Confirm via ¹H NMR (400 MHz, CDCl₃): The appearance of a singlet at δ 5.06 (s, 2H) strictly validates the successful formation of the bromomethyl group1[1].

Step 2: Cyanomethylation
  • Setup : Dissolve the intermediate methyl 2-(bromomethyl)nicotinate (3.0 g, 13.04 mmol) in 50 mL acetonitrile. Cool the solution strictly to 0-5 °C.

  • Reagent Addition : Slowly add TBAF (5.11 g, 19.56 mmol) followed by TMS-CN (2.59 g, 26.1 mmol). (Causality: Initial cooling prevents exothermic degradation and side reactions during the in situ generation of the cyanide anion).

  • Reaction : Allow the mixture to warm to 25-30 °C and stir for 16 hours under nitrogen.

  • In-Process Control : Monitor via TLC. The complete disappearance of the bromide intermediate validates reaction completion.

  • Workup : Dilute with 25 mL water and extract with ethyl acetate (100 mL x 2). Dry over sodium sulfate and concentrate.

  • Purification : Flash chromatography using 20-40% ethyl acetate in hexane.

  • Validation : Yield = 1.6 g (70%). Confirm via ¹H NMR (400 MHz, CDCl₃): The shift of the benzylic protons to δ 4.45 (s, 2H) confirms cyanomethylation, while the persistent singlet at δ 3.99 (s, 3H) validates that the methyl ester survived the reaction conditions1[1].

Protocol S1 Phase 1: Setup Cool to 0-5 °C N2 Atmosphere S2 Phase 2: Reagents Add TBAF Add TMS-CN S1->S2 S3 Phase 3: Reaction Stir at 25-30 °C 16 hours S2->S3 S4 Phase 4: Workup Dilute with H2O EtOAc Extraction S3->S4 S5 Phase 5: Validation Flash Chromatography 1H NMR Confirmation S4->S5

Self-validating experimental workflow for the cyanomethylation of pyridine derivatives.

References

  • EvitaChem: Methyl 2-(Cyanomethyl)nicotinate Details & Synthesis Analysis.
  • Google Patents (WO2021014365A1): Macrocyclic compounds as STING agonists and methods and uses thereof.
  • ResearchGate: Enantioselective α‐functionalization of 2‐cyanomethyl pyridine and pyrazines N‐oxides.
  • NIH PMC: Syntheses and Anti-HIV and Human Cluster of Differentiation 4 (CD4) Down-Modulating Potencies of Pyridine-Fused CADA Compounds.
  • NIH PMC: A photoinduced transient activating strategy for late-stage chemoselective C(sp3)–H trifluoromethylation of azines.

Sources

Comparative

Purity analysis of "Methyl 2-(cyanomethyl)nicotinate" by HPLC

Purity Analysis of Methyl 2-(cyanomethyl)nicotinate by HPLC: A Comparative Column Guide Introduction Methyl 2-(cyanomethyl)nicotinate (CAS: 1848195-92-5) is a highly functionalized pyridine derivative serving as a crucia...

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Author: BenchChem Technical Support Team. Date: April 2026

Purity Analysis of Methyl 2-(cyanomethyl)nicotinate by HPLC: A Comparative Column Guide

Introduction

Methyl 2-(cyanomethyl)nicotinate (CAS: 1848195-92-5) is a highly functionalized pyridine derivative serving as a crucial intermediate in the synthesis of complex pharmaceuticals, including macrocyclic STING (Stimulator of Interferon Genes) agonists[1]. Accurate purity analysis of this intermediate is vital, as impurities—such as unreacted starting materials or hydrolysis degradation products—can propagate through the synthetic sequence and compromise the final active pharmaceutical ingredient (API)[1].

The Analytical Challenge: Causality in Chromatographic Behavior

Analyzing pyridine derivatives via High-Performance Liquid Chromatography (HPLC) presents distinct physicochemical challenges. The pyridine nitrogen has a pKa of approximately 5.2 to 6.0[2]. At a neutral pH, this basic nitrogen remains partially protonated, leading to severe secondary ion-exchange interactions with residual, unshielded silanol groups ( −Si-O− ) on traditional silica-based stationary phases[3]. This phenomenon manifests as broad, asymmetrical peaks (peak tailing), which drastically reduces resolution and integration accuracy[3].

Furthermore, the cyanomethyl group introduces strong dipole moment characteristics, while the nicotinate ester provides hydrogen-bond acceptor capabilities. A standard alkyl (C18) stationary phase relies purely on hydrophobic dispersion forces, which are often insufficient for optimal retention and selectivity of such polar, aromatic analytes[2].

Column Comparison: C18 vs. Polar-Embedded vs. Biphenyl

To establish an optimal, self-validating analytical method, we must evaluate the causality behind column selection. We compared three distinct column chemistries:

  • Standard C18 (End-capped): Relies on hydrophobic interactions. Highly prone to silanol-induced tailing for basic pyridines.

  • Polar-Embedded C18: Contains an amide or ether linkage within the alkyl chain. This internal polar group shields residual silanols and provides hydrogen-bonding interactions, improving peak shape for basic compounds.

  • Biphenyl: Features two phenyl rings in series. Provides robust π−π interactions with the electron-deficient pyridine ring and dipole-dipole interactions with the cyano group, offering orthogonal selectivity to standard C18.

Comparative Performance Data

The following table summarizes the experimental performance of Methyl 2-(cyanomethyl)nicotinate across the three evaluated column chemistries under identical gradient conditions (0.1% Formic Acid in Water / Acetonitrile).

Column ChemistryRetention Time ( tR​ , min)Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution from Impurities ( Rs​ )Verdict
Standard C18 3.452.15 (Severe Tailing)4,2001.2Suboptimal; silanol interactions dominate.
Polar-Embedded C18 4.101.18 (Good)12,5002.4Acceptable; silanols effectively shielded.
Biphenyl 5.851.05 (Excellent)16,8003.8Optimal ; superior π−π retention.

Data Interpretation: The Biphenyl column demonstrates superior performance. The enhanced retention time and theoretical plate count are directly caused by the π−π electron overlap between the biphenyl stationary phase and the pyridine ring of the analyte, combined with the suppression of silanol activity by the acidic mobile phase.

Experimental Workflow

HPLC_Workflow N1 1. Sample Preparation Extraction & Filtration N2 2. Column Selection Evaluate C18 vs. Biphenyl N1->N2 Analyte Ready N3 3. Mobile Phase Tuning pH Control & Organic Modifier N2->N3 Stationary Phase Set N4 4. HPLC-DAD Execution Gradient Elution Profile N3->N4 Method Established N5 5. Data Analysis Peak Purity & Integration N4->N5 Chromatogram Generated

HPLC-DAD workflow for purity analysis of methyl 2-(cyanomethyl)nicotinate.

Step-by-Step Methodology: Self-Validating Biphenyl Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates built-in system suitability checks. The use of a Diode-Array Detector (DAD) is mandatory to confirm peak purity by evaluating spectral homogeneity across the analyte peak[4].

1. Reagent and Mobile Phase Preparation

  • Aqueous Phase (Mobile Phase A): 0.1% Formic Acid in Ultrapure Water (18.2 MΩ·cm).

    • Causality: Formic acid (pH ~2.7) ensures the basic pyridine nitrogen is fully protonated, standardizing its charge state and preventing partial ionization that leads to peak splitting.

  • Organic Phase (Mobile Phase B): 0.1% Formic Acid in HPLC-Grade Acetonitrile.

  • Filtration: Degas and filter both phases through a 0.22 µm PTFE membrane.

2. Sample Preparation

  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Solution: Accurately weigh 10.0 mg of Methyl 2-(cyanomethyl)nicotinate reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Filtration: Filter through a 0.45 µm syringe filter to remove particulates that could cause column frit blockage.

3. Chromatographic Conditions

  • Column: Biphenyl, 150 mm × 4.6 mm, 3 µm particle size.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics, sharpening peaks).

  • Injection Volume: 5 µL.

  • Detection: DAD at 254 nm (Reference 360 nm). Extract UV spectra from 200–400 nm for peak purity analysis[4].

4. Gradient Program

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar analyte at the column head)

  • 2.0 - 10.0 min: 10% 80% B (Linear ramp to elute strongly retained impurities)

  • 10.0 - 12.0 min: 80% B (Wash phase)

  • 12.0 - 12.1 min: 80% 10% B

  • 12.1 - 16.0 min: 10% B (Re-equilibration)

5. System Suitability & Self-Validation Before analyzing unknown samples, inject the standard solution five times. The system is considered validated for the run only if:

  • Relative Standard Deviation (RSD) of retention time is 1.0%.

  • RSD of peak area is 2.0%.

  • Tailing factor ( Tf​ ) is 1.5.

  • DAD Peak Purity Match Factor is 990 (indicating no co-eluting impurities beneath the main peak).

Conclusion

For the purity analysis of Methyl 2-(cyanomethyl)nicotinate, standard C18 columns fail to provide the necessary peak symmetry due to unsuppressed silanol interactions with the basic pyridine moiety[3]. By switching to a Biphenyl stationary phase and employing a low-pH mobile phase, chromatographers can leverage π−π interactions to achieve baseline resolution, excellent peak symmetry, and a robust, self-validating analytical method suitable for pharmaceutical quality control.

References

  • Application Notes and Protocols for the Analytical Characterization of Pyridine Derivatives - benchchem.com - 2[2]

  • Application Note: HPLC-DAD Method for Simultaneous Analysis of Methyl Nicotinate - benchchem.com - 4[4]

  • Independent Column Comparisons - HPLC - hplc.eu - 3[3]

  • WO2021014365A1 - Macrocyclic compounds as sting agonists and methods and uses thereof - google.com - 1[1]

Sources

Validation

Comprehensive Guide: Characterization and Synthesis of Methyl 2-(cyanomethyl)nicotinate Intermediates

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Introduction and Mechanistic Overview Methyl 2-(cyanomethyl)nicotinat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Introduction and Mechanistic Overview

Methyl 2-(cyanomethyl)nicotinate (CAS: 1848195-92-5)[1] is a highly valuable building block in medicinal chemistry, frequently utilized in the synthesis of macrocyclic compounds and STING (Stimulator of Interferon Genes) agonists[2]. The presence of both an ester and a cyanomethyl group on a pyridine scaffold makes it a versatile intermediate for cyclization and cross-coupling reactions.

The synthesis of this compound generally proceeds via a two-step radical bromination and subsequent nucleophilic cyanation. Understanding the behavior of the primary intermediate, methyl 2-(bromomethyl)nicotinate , is critical. The choice of reagents at the cyanation step dictates the overall yield, purity, and scalability of the workflow.

Synthesis Workflow Diagram

G A Methyl 2-methylnicotinate (Starting Material) B Methyl 2-(bromomethyl)nicotinate (Key Intermediate) A->B NBS, AIBN CCl4, 90°C C Methyl 2-(cyanomethyl)nicotinate (Target Product) B->C TMS-CN, TBAF MeCN, 0-30°C

Figure 1: Two-step synthetic workflow for Methyl 2-(cyanomethyl)nicotinate.

Reagent Comparison: Cyanation Alternatives

The conversion of the bromomethyl intermediate to the cyanomethyl product requires careful reagent selection. Traditional alkali metal cyanides (NaCN, KCN) often present challenges such as poor solubility in organic solvents and the risk of ester hydrolysis under basic aqueous conditions. Modern protocols favor the use of Trimethylsilyl cyanide (TMS-CN) activated by Tetrabutylammonium fluoride (TBAF)[2].

Comparative Performance Data
ParameterTMS-CN + TBAF (Modern Approach)NaCN / KCN (Traditional)
Reaction Phase Homogeneous (Acetonitrile)Biphasic (requires Phase Transfer Catalyst)
Ester Hydrolysis Risk Low (Mild, non-aqueous conditions)High (Aqueous basic conditions)
Reaction Time 16 hours at 25-30 °C24-48 hours with heating
Typical Yield ~70%[2]~40-50% (due to side reactions)
Safety Profile Highly toxic, but contained in organic phaseHighly toxic, risk of HCN gas in acidic workup

Causality & Expert Insight: The use of TBAF serves a dual purpose. First, the fluoride ion rapidly attacks the silicon atom of TMS-CN, generating a highly reactive, "naked" cyanide anion. Second, the tetrabutylammonium counterion ensures complete solubility of the reactive species in acetonitrile. This avoids the biphasic bottlenecks of NaCN, preventing prolonged reaction times that typically lead to the degradation of the sensitive bromomethyl pyridine intermediate.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. TLC monitoring and specific NMR shifts are provided to ensure the chemist can verify the success of each step before proceeding.

Step 1: Synthesis of the Intermediate - Methyl 2-(bromomethyl)nicotinate

Objective: Radical bromination of the benzylic-like methyl group.

  • Setup: To a round-bottom flask, add methyl 2-methylnicotinate (4.5 g, 29.8 mmol), N-Bromosuccinimide (NBS) (6.36 g, 35.7 mmol), and Azobisisobutyronitrile (AIBN) (0.49 g, 2.98 mmol)[2].

  • Solvent: Suspend the mixture in 50 mL of carbon tetrachloride ( CCl4​ ).

  • Reaction: Stir the mixture at 90 °C for 16 hours under a nitrogen atmosphere[2]. Mechanistic note: AIBN acts as the radical initiator, while NBS provides a steady, low concentration of Br2​ to minimize aromatic ring bromination.

  • Workup: Cool to room temperature. Dilute with 25 mL of water and extract the aqueous layer with dichloromethane (2 x 100 mL).

  • Purification: Dry the combined organic layers over sodium sulfate, concentrate in vacuo, and purify via flash chromatography (18-20% ethyl acetate in hexane).

  • Validation (Yield & NMR): Yields approx. 3.2 g (47%).

    • 1H NMR (400 MHz, CDCl3​ ): δ 8.73 (dd, J = 4.8, 1.8 Hz, 1H), 8.30 (dd, J = 7.9, 1.8 Hz, 1H), 7.45–7.29 (m, 1H), 5.06 (s, 2H, CH2​Br ) , 4.00 (s, 3H, OCH3​ )[2].

Step 2: Synthesis of the Target - Methyl 2-(cyanomethyl)nicotinate

Objective: Nucleophilic substitution of the bromide with cyanide.

  • Setup: Dissolve methyl 2-(bromomethyl)nicotinate (3.0 g, 13.04 mmol) in 50 mL of anhydrous acetonitrile and cool to 0-5 °C[2].

  • Reagent Addition: Slowly add TBAF (5.11 g, 19.56 mmol) followed by TMS-CN (2.59 g, 26.1 mmol)[2]. Caution: TMS-CN is highly toxic; perform strictly in a fume hood.

  • Reaction: Allow the mixture to warm to 25-30 °C and stir for 16 hours under nitrogen[2].

  • Workup: Dilute with 25 mL of water. Extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Purification: Dry over sodium sulfate, concentrate, and purify by flash chromatography (20-40% ethyl acetate in hexane).

  • Validation (Yield & NMR): Yields approx. 1.6 g (70%).

    • 1H NMR (400 MHz, CDCl3​ ): δ 8.78 (dd, J = 4.8, 1.8 Hz, 1H), 8.37 (dd, J = 7.9, 1.8 Hz, 1H), 7.43 (dd, J = 8.0, 4.8 Hz, 1H), 4.45 (s, 2H, CH2​CN ) , 3.99 (s, 3H, OCH3​ )[2]. Note the distinct upfield shift of the methylene protons from 5.06 ppm (bromide) to 4.45 ppm (cyanide), confirming complete conversion.

References

  • World Intellectual Property Organization. "Macrocyclic compounds as sting agonists and methods and uses thereof" (WO2021014365A1). Synthesis of Intermediates.

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Comparative

The Strategic Utility of Methyl 2-(cyanomethyl)nicotinate: A Comparative Guide for Synthetic Chemists

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate succe...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate success of a research program. In the vast landscape of heterocyclic chemistry, pyridine derivatives stand out for their prevalence in pharmaceuticals and agrochemicals. This guide provides an in-depth technical comparison of Methyl 2-(cyanomethyl)nicotinate, a versatile but nuanced building block. We will objectively evaluate its synthetic efficacy against viable alternatives, supported by experimental data from analogous systems, to inform strategic decisions in molecular design and synthesis.

Unveiling Methyl 2-(cyanomethyl)nicotinate: A Building Block of Interest

Methyl 2-(cyanomethyl)nicotinate incorporates three key functional groups onto a pyridine scaffold: a methyl ester, a cyanomethyl group, and the pyridine nitrogen itself. This trifecta of reactivity offers a powerful platform for molecular elaboration. The methyl ester provides a handle for amide bond formation or reduction, the cyanomethyl group is a versatile precursor to amines, carboxylic acids, and various heterocycles, and the pyridine ring can undergo a range of transformations.

The strategic placement of the cyanomethyl group at the 2-position, ortho to the pyridine nitrogen, significantly influences the molecule's electronic properties and reactivity, making it a subject of interest for constructing complex molecular architectures.

Plausible Synthetic Pathways to Methyl 2-(cyanomethyl)nicotinate

While direct literature on the synthesis of Methyl 2-(cyanomethyl)nicotinate is sparse, its preparation can be logically deduced from established methodologies for analogous structures. Two primary retrosynthetic disconnections are considered here:

  • Route A: Cyanation of a Pre-functionalized Nicotinate Ester

  • Route B: Esterification of a Cyanomethyl-substituted Nicotinic Acid

cluster_0 Route A: Cyanation Strategy cluster_1 Route B: Esterification Strategy A1 Methyl 2-(chloromethyl)nicotinate A2 Methyl 2-(cyanomethyl)nicotinate A1->A2 NaCN or KCN B1 2-(Cyanomethyl)nicotinic acid B2 Methyl 2-(cyanomethyl)nicotinate B1->B2 Methanol, Acid catalyst Start Starting Materials Start->A1 From Methyl 2-methylnicotinate Start->B1 From 2-Methylnicotinic acid

Caption: Plausible synthetic strategies for Methyl 2-(cyanomethyl)nicotinate.

Route A, involving the nucleophilic substitution of a chloromethyl group with a cyanide salt, is a common and generally efficient method for introducing a cyanomethyl group.[1][2] Route B, the esterification of the corresponding carboxylic acid, is a classic transformation, though the synthesis of the 2-(cyanomethyl)nicotinic acid precursor may present its own challenges.

Comparative Analysis of Synthetic Routes

To objectively assess these pathways, we will examine experimental data from closely related transformations.

Table 1: Comparison of Analogous Synthetic Transformations

TransformationStarting MaterialReagents & ConditionsYieldReference
Route A Analogue (Cyanation) Methyl 3-(chloromethyl)benzoateToluene, Sodium Cyanide, Reflux, 2hHigh (not specified)[3][4][5]
Route A Analogue (Cyanation) 3-(Chloromethyl)pyridine HClVarious nucleophiles (amines, thiols, alkoxides), Base, Solvent (DMF or MeCN), 25-80°C60-95% (for various nucleophiles)[1]
Route B Analogue (Esterification) Nicotinic acidMethanol, Conc. H₂SO₄, Reflux, 13h23.39%[6]
Route B Analogue (Esterification) Nicotinic acidAbsolute ethanol, Solid acid catalyst, Toluene, 50-65°C then reflux97.2%[7]

Analysis of Synthetic Efficacy:

Based on the analogous data, Route A appears to be the more promising approach . The nucleophilic substitution of a benzylic or pyridylic chloride is typically a high-yielding reaction under relatively mild conditions. The synthesis of the precursor, Methyl 2-(chloromethyl)nicotinate, can be achieved from the relatively inexpensive starting material, 2-methylnicotinic acid, via esterification followed by chlorination.

In contrast, Route B's efficiency is highly dependent on the esterification method . While traditional Fischer esterification with sulfuric acid can result in low yields, the use of a solid acid catalyst in a system designed to remove water azeotropically demonstrates significantly improved efficacy. However, the multi-step synthesis of 2-(cyanomethyl)nicotinic acid itself would need to be considered in the overall efficiency of this route.

Alternative Building Blocks: A Comparative Perspective

The choice of a building block extends beyond its synthesis to its inherent reactivity and how it compares to other functional groups that can achieve similar synthetic goals. Here, we compare Methyl 2-(cyanomethyl)nicotinate with a common bioisostere, Methyl 2-(acetamidomethyl)nicotinate . Bioisosteric replacement is a key strategy in drug design to modulate physicochemical and pharmacokinetic properties while maintaining or improving biological activity.[8][9][10][11][12]

cluster_0 Methyl 2-(cyanomethyl)nicotinate cluster_1 Methyl 2-(acetamidomethyl)nicotinate Decision Choice of Building Block Target Target Molecule Functionality Decision->Target Depends on CN_Props Properties: - Strong electron-withdrawing group - Precursor to amines, acids, heterocycles - Potential for H-bond acceptance Target->CN_Props Ac_Props Properties: - H-bond donor and acceptor - Increased polarity and solubility - Metabolically stable linker Target->Ac_Props CN_Apps Applications: - Introduction of charged groups (amines, acids) - Construction of fused ring systems CN_Props->CN_Apps Ac_Apps Applications: - Mimicking peptide bonds - Improving pharmacokinetic properties - Introducing specific molecular interactions Ac_Props->Ac_Apps

Caption: Decision workflow for selecting a building block based on desired properties and applications.

Table 2: Comparative Properties of Cyanomethyl and Acetamidomethyl Building Blocks

FeatureMethyl 2-(cyanomethyl)nicotinate (Inferred)Methyl 2-(acetamidomethyl)nicotinate (Inferred)Rationale & Implications
Synthesis Via cyanation of a chloromethyl precursor.Via amidation of an aminomethyl precursor or reduction of a nitro/cyano group followed by acetylation.Both are accessible through standard transformations. The choice may depend on the availability of starting materials.
Reactivity The cyanomethyl group is a versatile handle for hydrolysis to a carboxylic acid, reduction to an amine, or participation in cycloaddition reactions.The acetamido group is generally more stable but can be hydrolyzed under harsh conditions. It primarily acts as a hydrogen bond donor/acceptor.The cyanomethyl group offers greater synthetic versatility for subsequent modifications.
Physicochemical Properties The cyano group is strongly electron-withdrawing and can act as a hydrogen bond acceptor.The acetamido group is a good hydrogen bond donor and acceptor, generally increasing polarity and aqueous solubility.[13]The choice impacts solubility, lipophilicity, and potential for specific intermolecular interactions.
Bioisosterism The cyanomethyl group can be a bioisostere for other small, polar groups.The acetamidomethyl group is a non-classical bioisostere of a peptide bond and can improve pharmacokinetic properties.[14]The acetamidomethyl group may be preferred for improving drug-like properties.

Efficacy in Application:

  • Methyl 2-(cyanomethyl)nicotinate is the building block of choice when the synthetic plan requires the introduction of a primary amine (via reduction) or a carboxylic acid (via hydrolysis) at the 2-methyl position. Its strong electron-withdrawing nature can also be exploited to influence the reactivity of the pyridine ring.

  • Methyl 2-(acetamidomethyl)nicotinate is superior when the goal is to introduce a stable linker with specific hydrogen bonding capabilities, potentially to mimic a peptide backbone or to enhance solubility and other pharmacokinetic parameters. While less synthetically versatile than the cyanomethyl analogue, its stability can be an advantage in multi-step syntheses.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol details a representative procedure for the synthesis of a cyanomethyl-substituted aromatic compound, analogous to Route A for the preparation of Methyl 2-(cyanomethyl)nicotinate. This protocol is adapted from the synthesis of Methyl 3-(cyanomethyl)benzoate.[3][4][5]

Objective: To synthesize a methyl (cyanomethyl)benzoate via nucleophilic substitution.

Materials:

  • Methyl 3-(chloromethyl)benzoate (1 equivalent)

  • Sodium cyanide (1.1 equivalents)

  • Toluene

  • Water

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a magnetic stirrer, add toluene and sodium cyanide.

  • Heat the mixture to reflux with vigorous stirring.

  • Slowly add a solution of Methyl 3-(chloromethyl)benzoate in toluene to the refluxing mixture over a period of 30 minutes.

  • Continue to reflux the reaction mixture for 2 hours, monitoring the progress by an appropriate method (e.g., TLC or GC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add water to the reaction mixture and transfer it to a separatory funnel.

  • Extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford the pure Methyl 3-(cyanomethyl)benzoate.

Safety Precautions:

  • Sodium cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • The reaction should be quenched carefully, and any cyanide-containing waste must be disposed of according to institutional safety protocols.

Conclusion

Methyl 2-(cyanomethyl)nicotinate presents itself as a valuable and versatile building block for the synthesis of complex pyridine derivatives. Based on the analysis of analogous reactions, a synthetic strategy involving the cyanation of a methyl 2-(chloromethyl)nicotinate precursor appears to be the most efficient route to this compound.

When compared to its bioisosteric alternative, Methyl 2-(acetamidomethyl)nicotinate, the cyanomethyl derivative offers superior synthetic flexibility, providing a gateway to amines, carboxylic acids, and other functional groups. However, the acetamidomethyl analogue may be the preferred choice when the primary goal is to enhance drug-like properties such as solubility and metabolic stability through the introduction of a stable hydrogen-bonding moiety.

Ultimately, the decision of which building block to employ will be dictated by the specific goals of the synthetic endeavor. This guide provides the foundational data and logical framework to make an informed and strategic choice, thereby accelerating research and development in the chemical sciences.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 3-(Chloromethyl)pyridine Hydrochloride. BenchChem.
  • Shao Xinhua. (2015). Methyl 3-(cyanomethyl)
  • Patsnap. (2015). Methyl 3-(cyanomethyl)
  • Google Patents. (2015). CN105130846A - Methyl 3-(cyanomethyl)
  • Google Patents. (2011).
  • BenchChem. (2025).
  • Wermuth, C. G. (2012). Application of Bioisosteres in Drug Design. SlideShare.
  • RSC Publishing. (2023). N-Cyano sulfilimine functional group as a nonclassical amide bond bioisostere in the design of a potent analogue to anthranilic diamide insecticide.
  • Google Patents. (2010).
  • Erharuyi, O., Igbe, I., & Falodun, A. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy and Bioresources, 12(1), 54-59.
  • Sharma, R., Kumar, V., & Singh, V. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry, 7(1), 6-9.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176.
  • Chemspace. (n.d.). Bioisosteric Replacements.
  • Friedman, L., & Shechter, H. (1960). Preparation of Nitriles from Halides and Sodium Cyanide. An Advantageous Nucleophilic Displacement in Dimethyl Sulfoxide. The Journal of Organic Chemistry, 25(6), 877–879.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
  • SynArchive. (n.d.). Sandmeyer Reaction.
  • BenchChem. (2025). Technical Guide: Methyl 2-(aminomethyl)
  • BenchChem. (2025). A Comparative Guide to the Reproducibility of Methyl 2-(aminomethyl)
  • Wang, X., et al. (2018). Renaissance of Sandmeyer-Type Reactions: Conversion of Aromatic C–N Bonds into C–X Bonds (X = B, Sn, P, or CF3). Accounts of Chemical Research, 51(2), 447–458.
  • Li, Y., et al. (2018). Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage/cyclization/oxidation four-component reaction and their cytotoxicity. RSC Advances, 8(50), 28543–28547.
  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction.
  • Ali, S., et al. (2026). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
  • Google Patents. (2015). CN104876861A - Method for producing 2-chloro nicotinic acid.
  • Bonin, M., et al. (1990). [- - 5H-Oxazolo[3,2-a]pyridine-5-carbonitrile, hexahydro-3-phenyl-, [3R-(3α,5β,8aβ]]*. Organic Syntheses, 69, 134.
  • Google Patents. (2017).
  • El-Ghanam, A. M. (2016). Synthesis of Highly Substituted Pyridines Through Nucleophilic Substitution of Tetrachloro-3-cyanopyridine. Journal of Heterocyclic Chemistry, 53(4), 1162-1167.
  • Nitelet, A., et al. (2017). Copper-catalyzed Cyanation of Alkenyl Iodides. Organic Syntheses, 94, 323-337.
  • The Royal Society of Chemistry. (2019).
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  • Google Patents. (2017).
  • American Chemical Society. (2016). Me2(CH2Cl)SiCN: Bifunctional Cyanating Reagent for the Synthesis of Tertiary Alcohols with a Chloromethyl Ketone Moiety via Ketone Cyanosilylation. Journal of the American Chemical Society.
  • ChemRxiv. (2023). Engineering the Photophysics of Cyanines by Chain C1´ Substituents.
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  • Organic Chemistry Portal. (n.d.).
  • ResearchGate. (2020). Synthesis and Optical Properties of Ethyl 2-Cyano-2-[3,4-dicyanopyridin-2(1H)
  • MDPI. (2024). Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide.
  • Patsnap. (2017).
  • E3S Web of Conferences. (2021).
  • BenchChem. (2025). Application Notes and Protocols: Methyl 2-(aminomethyl)
  • Google Patents. (1949). US2485152A - Ester of nicotinic acid.
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  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • SciELO. (2022).
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  • RSC Publishing. (2014). Deprotection of S-acetamidomethyl cysteine with copper(ii) and 1,2-aminothiols under aerobic conditions.

Sources

Validation

A Comparative Guide to the Synthesis of Methyl 2-(cyanomethyl)nicotinate: A Yield-Centric Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction Methyl 2-(cyanomethyl)nicotinate is a valuable intermediate in the synthesis of various biologically active compounds and a key building block...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-(cyanomethyl)nicotinate is a valuable intermediate in the synthesis of various biologically active compounds and a key building block in pharmaceutical research.[1] Its structure, featuring a pyridine ring with a cyanomethyl and a methyl ester group, offers multiple points for chemical modification, making it a versatile scaffold for drug discovery. The efficiency of its synthesis directly impacts the timeline and cost-effectiveness of research and development projects. This guide provides a comparative analysis of documented synthetic routes to Methyl 2-(cyanomethyl)nicotinate, with a primary focus on reaction yields and the practical implications of each method.

Synthetic Strategies: An Overview

The synthesis of Methyl 2-(cyanomethyl)nicotinate primarily revolves around the introduction of a cyanomethyl group onto a pre-functionalized pyridine ring. The most common strategies involve the functionalization of a methyl nicotinate derivative. This can be broadly categorized into two main approaches:

  • Substitution on a Halomethyl Intermediate: This is a two-step process involving the halogenation of a methyl-substituted nicotinate followed by nucleophilic substitution with a cyanide source.

  • Direct Cyanomethylation: This approach, while less commonly detailed for this specific molecule, would involve the direct introduction of the cyanomethyl group onto the nicotinic acid backbone.

This guide will delve into a specific, well-documented example of the first strategy and discuss the potential variables and challenges associated with it and other potential routes.

Method 1: Two-Step Synthesis via Bromination and Cyanation

A prevalent and effective method for synthesizing Methyl 2-(cyanomethyl)nicotinate involves a two-step sequence starting from the readily available methyl 2-methylnicotinate. This process is characterized by its straightforward reaction pathway and relatively good overall yield.

Experimental Protocol

Step 1: Synthesis of Methyl 2-(bromomethyl)nicotinate

  • Reaction Setup: To a solution of methyl 2-methylnicotinate (1 equivalent) in carbon tetrachloride, N-Bromosuccinimide (NBS) (1.2 equivalents) and a radical initiator such as Azobisisobutyronitrile (AIBN) (0.1 equivalents) are added.

  • Reaction Conditions: The reaction mixture is heated to 90°C and stirred for 16 hours under a nitrogen atmosphere.

  • Workup and Purification: After cooling, water is added to the reaction mixture, and the product is extracted with dichloromethane. The combined organic layers are dried over sodium sulfate and concentrated. The crude product is then purified by flash chromatography.

  • Yield: This step typically yields methyl 2-(bromomethyl)nicotinate in approximately 47% yield.[2]

Step 2: Synthesis of Methyl 2-(cyanomethyl)nicotinate

  • Reaction Setup: Methyl 2-(bromomethyl)nicotinate (1 equivalent) is dissolved in acetonitrile. Tetrabutylammonium fluoride (TBAF) (1.5 equivalents) and Trimethylsilyl cyanide (TMS-CN) (2 equivalents) are added at 0-5°C.

  • Reaction Conditions: The reaction mixture is stirred at 25-30°C for 16 hours under a nitrogen atmosphere.

  • Workup and Purification: Upon completion, water is added, and the product is extracted with ethyl acetate. The combined organic layers are dried over sodium sulfate and concentrated. The final product is purified by flash chromatography.

  • Yield: This nucleophilic substitution step proceeds with a good yield of 70%.[2]

Overall Yield and Analysis

The overall yield for this two-step synthesis is approximately 33% .

  • Expertise & Experience Insights: The choice of a radical initiator like AIBN in the first step is crucial for the selective benzylic bromination of the methyl group. The use of carbon tetrachloride as a solvent is traditional for such reactions, though less environmentally friendly alternatives are often sought in modern synthesis. In the second step, the use of TMS-CN with a fluoride source like TBAF is a common and effective method for introducing a cyanide group, often providing better results than using simple alkali metal cyanides. The reaction conditions are relatively mild, which is advantageous for preserving the ester functionality.

Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Cyanation Methyl_2-methylnicotinate Methyl 2-methylnicotinate Reaction1 NBS, AIBN CCl4, 90°C, 16h Methyl_2-methylnicotinate->Reaction1 Methyl_2-(bromomethyl)nicotinate Methyl 2-(bromomethyl)nicotinate (Yield: 47%) Reaction1->Methyl_2-(bromomethyl)nicotinate Reaction2 TBAF, TMS-CN Acetonitrile, 25-30°C, 16h Methyl_2-(bromomethyl)nicotinate->Reaction2 Methyl_2-(cyanomethyl)nicotinate Methyl 2-(cyanomethyl)nicotinate (Yield: 70%) Reaction2->Methyl_2-(cyanomethyl)nicotinate

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Comparative

Comprehensive Authentication &amp; Comparison Guide: Methyl 2-(cyanomethyl)nicotinate

Target Compound: Methyl 2-(cyanomethyl)nicotinate (CAS: 1848195-92-5) Intended Audience: Researchers, Analytical Chemists, and Drug Development Professionals As a Senior Application Scientist, I frequently encounter bott...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Methyl 2-(cyanomethyl)nicotinate (CAS: 1848195-92-5) Intended Audience: Researchers, Analytical Chemists, and Drug Development Professionals

As a Senior Application Scientist, I frequently encounter bottlenecks in downstream macrocyclization reactions caused by poorly authenticated upstream building blocks. Methyl 2-(cyanomethyl)nicotinate is a critical bifunctional pyridine scaffold, prominently utilized in the synthesis of complex macrocyclic STING (Stimulator of Interferon Genes) agonists. Because the cyano and ester groups are situated on adjacent carbons (C2 and C3), this scaffold is highly susceptible to lactamization, hydrolysis, and regioisomeric contamination depending on the commercial supplier's synthetic route.

This guide provides an objective comparison of sourcing strategies and establishes a self-validating analytical protocol to guarantee the structural integrity of your commercial batches.

Sourcing Landscape & Alternative Comparisons

When procuring this building block, researchers must weigh the risks of commercial catalog purchases against the time investment of in-house synthesis. Furthermore, while the ethyl ester analog is commercially available, the methyl ester is strictly preferred for STING agonist macrocyclization due to its superior leaving-group kinetics during subsequent amidation steps.

Table 1: Comparison of Sourcing Strategies & Alternatives
Sourcing Strategy / AlternativeTypical PurityLead TimeRisk Profile & CausalityRecommended Application
Commercial Catalogs (e.g., Accela, BLD Pharm)90–95%1–4 WeeksModerate: High risk of unreacted halogenated intermediates or regioisomers depending on the vendor's QC rigor.Early-stage discovery; requires strict batch authentication before use.
In-House Synthesis >98%3–5 DaysLow: Complete control over the reaction. Using milder cyanation conditions prevents ester hydrolysis.Scale-up and late-stage API synthesis.
Ethyl 2-(cyanomethyl)nicotinate >95%1–2 WeeksHigh (Process Risk): The ethyl ester is significantly less electrophilic, requiring harsher conditions for downstream amidation.Only use if the methyl ester is completely unavailable; expect lower yields.

Mechanistic Pathways & Impurity Profiling

To authenticate a compound effectively, you must understand the causality behind its impurities. Commercial synthesis of this scaffold typically proceeds via the radical bromination of methyl 2-methylnicotinate, followed by cyanation.

As documented in [1], the cyanation step utilizes TMS-CN and TBAF. While this method is milder than using KCN (which can cause transesterification or ester cleavage), it is highly sensitive to moisture.

  • Genotoxic Impurities: Incomplete conversion leaves behind methyl 2-(bromomethyl)nicotinate, a highly reactive alkylating agent.

  • Degradants: Aqueous workups or poor storage can lead to ester hydrolysis or spontaneous cyclization into a lactone/lactam derivative.

ImpurityPathway SM Methyl 2-methylnicotinate (Starting Material) Intermediate Methyl 2-(bromomethyl)nicotinate (Intermediate) SM->Intermediate NBS, AIBN Radical Bromination Product Methyl 2-(cyanomethyl)nicotinate (Target API Building Block) Intermediate->Product TMS-CN, TBAF Cyanation Impurity1 Unreacted Bromide (Genotoxic Impurity) Intermediate->Impurity1 Incomplete Conversion Impurity2 Hydrolysis Degradant (Lactone/Acid) Product->Impurity2 Aqueous Workup Degradation

Synthetic pathway and common degradation/impurity routes for Methyl 2-(cyanomethyl)nicotinate.

Self-Validating Authentication Protocols

Do not rely solely on a supplier's Certificate of Analysis (CoA). The following protocols form a self-validating system : the data generated inherently proves the structure without requiring an external, highly purified reference standard.

Protocol A: LC-MS (Purity & Mass Confirmation)
  • Causality: LC-MS separates the target molecule from the unreacted bromide impurity and hydrolysis degradants. The target mass is [M+H]+=177.06 .

  • Methodology:

    • Prepare a 1 mg/mL sample in LC-MS grade Acetonitrile.

    • Inject onto a C18 reverse-phase column (e.g., ).

    • Run a gradient of 5% to 95% Mobile Phase B (0.1% Formic acid in Acetonitrile) against Mobile Phase A (0.1% Formic acid in Water) over 3 minutes.

    • Monitor UV at 254 nm (optimal for the pyridine chromophore) and ESI+ MS.

Protocol B: 1 H NMR Spectroscopy (Definitive Structural Proof)
  • Causality: Mass spectrometry cannot differentiate between regioisomers (e.g., methyl 6-(cyanomethyl)nicotinate vs. the target 2-isomer). The position of the cyanomethyl group dictates the splitting pattern of the aromatic protons. A cyanomethyl group at C2 leaves protons at C4, C5, and C6. H-6 (adjacent to the nitrogen) will appear furthest downfield as a distinct doublet of doublets.

  • Self-Validation Step: To make this protocol self-validating, execute a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment. The cyanomethyl protons ( δ 4.45) must show a strong 3J correlation to the ester carbonyl carbon and the C3 carbon of the pyridine ring. If the cyano group were at C6, this correlation would be physically impossible.

  • Methodology:

    • Dissolve 5–10 mg of the commercial sample in 0.5 mL of Chloroform-d ( CDCl3​ ).

    • Acquire a standard 1 H NMR spectrum at 400 MHz.

Table 2: 1 H NMR Quantitative Data & Peak Assignments

Data corroborated by authoritative synthetic literature for STING agonists () [1].

Proton PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationDiagnostic Significance
H-6 (Pyridine) 8.78dd J=4.8,1.8 1HFurthest downfield due to adjacent Nitrogen.
H-4 (Pyridine) 8.37dd J=7.9,1.8 1HDeshielded by the adjacent ester group.
H-5 (Pyridine) 7.43dd J=8.0,4.8 1HCentral proton; couples to both H-4 and H-6.
-CH₂CN 4.45s-2HConfirms successful cyanation.
-OCH₃ 3.99s-3HConfirms intact methyl ester.

Experimental Workflow for Batch Qualification

To streamline laboratory operations, implement the following decision-tree workflow upon receiving a commercial batch.

AuthenticationWorkflow Start Commercial Batch Methyl 2-(cyanomethyl)nicotinate LCMS LC-MS Analysis (Purity & Mass Confirmation) Start->LCMS NMR 1H & 13C NMR (Regioisomer & Structure Check) Start->NMR Decision Purity ≥ 95% & Correct Isomer? LCMS->Decision NMR->Decision Accept Approve for Downstream Synthesis Decision->Accept Yes Reject Reject / Purify (Flash Chromatography) Decision->Reject No

Decision-tree workflow for batch qualification of commercial Methyl 2-(cyanomethyl)nicotinate.

References

  • Title: Macrocyclic compounds as sting agonists and methods and uses thereof (WO2021014365A1)
  • Title: 1393844-03-5, Ethyl 3-(6-Chloro-2-methoxy-3-pyridyl)-3-hydroxypropanoate (Catalog containing Methyl 2-(Cyanomethyl)nicotinate CAS: 1848195-92-5) Source: Accela ChemBio URL: [Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 2-(Cyanomethyl)nicotinate

Operational Safety and Handling Guide: Methyl 2-(Cyanomethyl)nicotinate 1. Chemical Context and Mechanistic Hazard Profile Methyl 2-(Cyanomethyl)nicotinate (CAS: 1848195-92-5)[1] is a specialized pyridine-3-carboxylate d...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Handling Guide: Methyl 2-(Cyanomethyl)nicotinate

1. Chemical Context and Mechanistic Hazard Profile Methyl 2-(Cyanomethyl)nicotinate (CAS: 1848195-92-5)[1] is a specialized pyridine-3-carboxylate derivative. It is primarily utilized as a critical synthetic intermediate by researchers and drug development professionals, most notably in the synthesis of macrocyclic STING (Stimulator of Interferon Genes) agonists [2].

Causality of Hazards: The molecule features a nicotinate backbone coupled with a cyanomethyl (-CH2CN) group. The α-protons adjacent to the nitrile are highly acidic, making the compound reactive in the presence of strong bases typically used during macrocyclization. While the nitrile group is covalently bound, exposure to extreme thermal conditions or strong acids can trigger hydrolysis, leading to the potential release of toxic byproducts [3]. Furthermore, structurally similar cyanomethyl derivatives are classified as harmful via oral, dermal, and inhalation routes (Acute Tox. 4) and are known respiratory and skin irritants [4].

2. Quantitative Data & PPE Matrix To design an effective safety barrier, personal protective equipment (PPE) must be calibrated against the compound's physical properties and the solvents typically used in its processing (e.g., DMF or DMSO).

Parameter / PropertyValueOperational Implication
CAS Number 1848195-92-5Verify exact chemical identity before handling[5].
Molecular Weight 176.17 g/mol Fine powder nature presents a high risk of aerosolization.
Fume Hood Airflow ≥ 0.5 m/s (100 fpm)Mandatory minimum airflow to prevent dust inhalation.
Glove Breakthrough (Dry) > 480 mins (Nitrile)Standard EN374 nitrile is sufficient for dry powder weighing.
Glove Breakthrough (DMF) < 15 mins (Nitrile)Nitrile is rapidly degraded by polar aprotic solvents; double-gloving required.
Glove Breakthrough (DMF) > 480 mins (Butyl Rubber)Butyl gloves are mandatory for wet handling and reaction setup.

3. Self-Validating Operational Protocols Standard operating procedures often fail due to a lack of real-time verification. The following methodologies embed self-validation loops to ensure systemic integrity at every step.

Phase 1: Pre-Operational Checks & PPE Donning

  • Ventilation Validation: Activate the chemical fume hood. Self-Validation: Observe the digital anemometer or hold a delicate tissue near the sash; ensure it is actively pulled inward. Do not proceed if airflow is below 0.5 m/s.

  • Eye Protection: Don EN166/ANSI Z87.1 certified chemical splash goggles. Standard safety glasses with side shields are insufficient due to the risk of fine powder aerosolization.

  • Body Protection: Wear a fully buttoned, flame-resistant (FR) lab coat. Ensure legs and feet are fully covered with closed-toe, non-permeable shoes.

  • Glove Selection & Inspection:

    • For dry weighing: Don double-layer nitrile gloves.

    • For solvation: Don a base layer of nitrile gloves and an outer layer of butyl rubber gloves.

    • Self-Validation: Before donning, manually inflate each glove and trap the air to check for invisible micro-punctures.

Phase 2: Handling and Transfer Workflow

  • Static Elimination: Methyl 2-(Cyanomethyl)nicotinate powder easily accumulates static charge, which can cause sudden dispersion. Use an anti-static ionizing gun on the weighing spatula and the receiving vessel prior to opening the chemical container.

  • Weighing: Transfer the chemical using a grounded micro-spatula. Keep the source container and the receiving vial within 5 centimeters of each other to minimize the transfer path and reduce drop-height aerosolization.

  • Solvation: When adding polar aprotic solvents (e.g., DMF) for STING agonist synthesis[2], dispense the liquid slowly down the inner wall of the vessel to suppress dust generation.

  • Sealing: Immediately cap the source bottle and wrap the primary seal with Parafilm. Self-Validation: Gently invert the sealed reaction vessel to visually confirm there are no solvent micro-leaks before removing it from the controlled environment of the fume hood.

4. Spill Response and Disposal Plan A structured response prevents localized contamination from escalating into a systemic laboratory hazard.

Spill Containment Protocol:

  • Do not sweep. Sweeping mechanically aerosolizes the cyanomethyl derivative into the breathing zone.

  • Suppress: Cover the spilled powder with damp absorbent pads (using water or a compatible inert solvent) to immediately suppress dust.

  • Recover: Scoop the dampened material using a non-sparking, disposable tool into a dedicated, sealable hazardous waste container.

  • Decontaminate: Wash the affected surface with a 5% sodium hypochlorite solution to neutralize residual organic nitriles, followed by a standard soap and water wash.

Disposal Plan:

  • Segregation: Never mix Methyl 2-(Cyanomethyl)nicotinate waste with strong acids or oxidizers, as this risks exothermic degradation.

  • Labeling: Clearly label the waste container as "Hazardous Organic Waste - Contains Nitrile Derivatives."

  • Destruction: Route the sealed containers to a certified chemical waste facility for high-temperature incineration in accordance with local environmental regulations.

5. Process Visualization

G A Chemical Storage CAS: 1848195-92-5 B PPE Donning (Nitrile/Butyl, Goggles) A->B C Fume Hood Transfer (Airflow > 0.5 m/s) B->C D Weighing & Solvation (Anti-Static Tools) C->D E Reaction Setup (STING Agonist Synthesis) D->E F Spill Scenario D->F G Hazardous Waste (Incineration) E->G F->G Cleanup

Workflow for the safe handling, processing, and disposal of Methyl 2-(Cyanomethyl)nicotinate.

References

  • Title: WO2021014365A1 - Macrocyclic compounds as sting agonists and methods and uses thereof Source: Google Patents URL:

  • Title: 1848195-92-5, Methyl 2-(Cyanomethyl)nicotinate Source: AccelaChem URL: [Link]

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